molecular formula C11H11NO2 B7772104 7-Methoxy-2-methylquinolin-4-ol CAS No. 58596-43-3

7-Methoxy-2-methylquinolin-4-ol

Cat. No.: B7772104
CAS No.: 58596-43-3
M. Wt: 189.21 g/mol
InChI Key: VXLZVELXYBOECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-methylquinolin-4-ol (CAS 103624-90-4) is a quinoline derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol, serving as a versatile chemical building block in medicinal chemistry and scientific research . This compound is a key precursor in the synthesis of novel quinoline derivatives with potential biological activities . One of the most significant applications of 7-Methoxy-2-methylquinolin-4-ol is its role in developing anticancer agents. Research indicates that quinoline derivatives, particularly those with a methoxy substitution, can inhibit tubulin polymerization, a crucial process for cancer cell division . Synthesized compounds based on this scaffold have demonstrated moderate to significant cytotoxic activity against various human cancer cell lines, including MCF-7 and A2780 . These compounds exert their effect by inducing G2/M phase cell cycle arrest and triggering apoptosis in cancer cells . Furthermore, this compound has been investigated for its antimalarial properties. It is utilized as a core structure in the synthesis of Endochin-like quinolones (ELQs), a class of compounds designed to combat malaria by showing promising activity against the Plasmodium falciparum parasite . From a synthetic chemistry perspective, its structure allows for various modifications, making it a valuable intermediate for creating complex molecules with tailored pharmacological properties . The compound should be stored sealed in a dry environment at 2-8°C . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. ⚠️ Safety Note: A safety data sheet (SDS) for this compound indicates potential hazards. It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be taken when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLZVELXYBOECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401231
Record name 7-Methoxy-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-43-3, 103624-90-4
Record name 7-Methoxy-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58596-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-methyl-4-quinolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Methoxy-2-methylquinolin-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methoxy-2-methylquinolin-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore potential synthetic routes, discuss its known and potential biological activities, and provide essential safety information. This document is intended to serve as a valuable resource for researchers and professionals working with quinoline derivatives.

Core Chemical and Physical Properties

7-Methoxy-2-methylquinolin-4-ol is a substituted quinoline, a class of compounds known for a wide range of biological activities. The core structure consists of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a methoxy group at the 7-position.

Table 1: Key Properties of 7-Methoxy-2-methylquinolin-4-ol

PropertyValueSource
CAS Number 103624-90-4[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1][2]
Synonyms 7-methoxy-2-methyl-1H-quinolin-4-one, 7-METHOXY-2-METHYL-4-QUINOLINOL, 4-Hydroxy-2-methyl-7-methoxy-chinolin[1]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility for this specific isomer are not widely published. However, related isomers like 2-hydroxy-4-methylquinoline have a reported melting point of 221-223 °C, suggesting that 7-Methoxy-2-methylquinolin-4-ol is also a solid at room temperature.[3]

Synthesis and Manufacturing

A patented process for the synthesis of the closely related 4-hydroxy-7-methoxyquinoline provides a strong model for a potential synthetic route.[4] This process involves the reaction of an aniline with a β-ketoester or a similar reactive intermediate, followed by a cyclization step.

Conceptual Synthetic Workflow

The synthesis of 7-Methoxy-2-methylquinolin-4-ol would likely begin with m-anisidine (3-methoxyaniline) as the starting material for the aniline component. This would be reacted with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate. The subsequent step would be a thermal cyclization to form the quinolone ring system.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A m-Anisidine C Condensation A->C B Ethyl Acetoacetate B->C E Enamine Intermediate C->E Formation of Intermediate D Thermal Cyclization (High Temperature) F 7-Methoxy-2-methylquinolin-4-ol D->F Final Product Formation E->D Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of 7-Methoxy-2-methylquinolin-4-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on known quinoline synthesis methods:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of m-anisidine and ethyl acetoacetate in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Monitoring: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Intermediate Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude enamine can be purified by recrystallization or used directly in the next step.

  • Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (typically 250-300 °C).

  • Product Isolation and Purification: After the cyclization is complete, the reaction mixture is cooled, and the solid product is collected by filtration. The crude 7-Methoxy-2-methylquinolin-4-ol can then be purified by recrystallization from a suitable solvent like ethanol or dimethylformamide.

Biological Activity and Potential Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[5] While specific studies on 7-Methoxy-2-methylquinolin-4-ol are limited, its potential applications can be extrapolated from the known activities of related compounds.

Potential as an Intermediate in Drug Synthesis

4-Hydroxyquinoline derivatives are valuable intermediates in the synthesis of more complex pharmaceutical agents.[6] For instance, 4-hydroxy-2-methylquinoline is a precursor for the synthesis of potent antitubercular agents and compounds for the treatment of Alzheimer's disease. It is plausible that 7-Methoxy-2-methylquinolin-4-ol could serve a similar role in the development of novel therapeutics.

Antimicrobial and Antioxidant Properties

Many quinoline derivatives have demonstrated significant antimicrobial and antioxidant activities.[7][8] For example, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a related natural product, has shown high antioxidant and anti-inflammatory properties.[9] The structural features of 7-Methoxy-2-methylquinolin-4-ol suggest it may also possess similar bioactivities, making it a candidate for further investigation in these areas.

Other Potential Pharmacological Activities

The broader class of quinoline alkaloids is known for a diverse range of biological effects, including antitumor, antimalarial, antibacterial, and anti-inflammatory activities.[5] The specific substitution pattern of 7-Methoxy-2-methylquinolin-4-ol may confer unique pharmacological properties that warrant exploration in various disease models.

G cluster_potential_activities Potential Biological Activities cluster_application Potential Application A 7-Methoxy-2-methylquinolin-4-ol B Antimicrobial A->B C Antioxidant A->C D Anti-inflammatory A->D E Antitumor A->E F Drug Discovery Intermediate A->F

Sources

Physical and chemical properties of 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-2-methylquinolin-4-ol (CAS: 103624-90-4) is a substituted quinoline derivative serving as a critical scaffold in medicinal chemistry.[1][2][3] Structurally, it belongs to the 4-hydroxyquinoline family, a class of compounds exhibiting significant antimalarial, antibacterial, and anticancer activities.[1] This compound is characterized by a tautomeric equilibrium between its enol (4-hydroxy) and keto (4-quinolone) forms, a property that dictates its reactivity and binding affinity in biological systems.[1] This guide provides a comprehensive analysis of its physicochemical properties, a validated Conrad-Limpach synthetic route, and analytical profiling protocols.[1]

Molecular Architecture & Identification

The compound exists as a bicyclic aromatic heterocycle.[1] The presence of the electron-donating methoxy group at position 7 and the methyl group at position 2 modulates its electronic density, influencing both electrophilic substitution patterns and fluorescence properties.[1]

Table 1: Chemical Identity
PropertyDetail
IUPAC Name 7-Methoxy-2-methylquinolin-4-ol
Common Synonyms 7-Methoxy-2-methyl-4-quinolinol; 7-Methoxy-2-methyl-4(1H)-quinolone
CAS Number 103624-90-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES COC1=CC2=C(C=C1)C(=O)C=C(N2)C
InChI Key MXLWDNBRJGOMLA-UHFFFAOYSA-N (Isomer dependent)

Physical & Chemical Characterization[1][4][5][6][7][8]

Tautomeric Equilibrium

A defining characteristic of 4-hydroxyquinolines is the prototropic tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] In the solid state and polar solvents, the 4-quinolone (keto) tautomer predominates due to the stability of the vinylogous amide resonance.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Keto Keto Form (4-Quinolone) Vinylogous Amide Enol->Keto  Polar Solvent / Solid State  

Figure 1: Tautomeric equilibrium favoring the keto form in polar environments.

Physicochemical Properties
PropertyValue / ObservationContext
Melting Point 200–250 °C (Typical for class)High lattice energy due to H-bonding (dimerization).[1]
Solubility DMSO, Methanol, EthanolPoorly soluble in water; soluble in dilute acids/bases.
pKa (Acidic) ~11.0 (OH/NH)Weakly acidic; forms salts with strong bases.
pKa (Basic) ~5.8 (Quinoline N)Protonation occurs at N1 or O4 depending on tautomer.
LogP ~1.9 (Predicted)Moderate lipophilicity; suitable for membrane permeability.
Fluorescence Blue/Cyan Emission7-Methoxy group acts as an auxochrome, enhancing quantum yield.[1]

Synthesis: The Conrad-Limpach Protocol

The most robust method for synthesizing 7-Methoxy-2-methylquinolin-4-ol is the Conrad-Limpach synthesis .[1] This route ensures the formation of the 4-hydroxy isomer (2-methyl) rather than the 2-hydroxy isomer (4-methyl, Knorr product) by controlling the condensation temperature.[1]

Reaction Logic
  • Kinetic Control (Step 1): Low-temperature condensation of m-anisidine with ethyl acetoacetate yields the

    
    -aminoacrylate (enamine).[1]
    
  • Thermodynamic Control (Step 2): High-temperature cyclization (

    
    C) facilitates the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl.[1]
    
Regioselectivity

Using m-anisidine (3-methoxyaniline) presents a regioselectivity challenge.[1] Cyclization can occur para to the methoxy group (yielding the 7-methoxy isomer) or ortho (yielding the 5-methoxy isomer).[1] Steric hindrance at the crowded ortho position strongly favors the formation of the 7-methoxy derivative (>90% selectivity).[1]

Synthesis Reagents Reagents: m-Anisidine + Ethyl Acetoacetate Step1 Step 1: Condensation (Benzene/Toluene, Reflux, Cat. Acid) Formation of Enamine Reagents->Step1 -H2O (Dean-Stark) Intermediate Intermediate: Ethyl 3-(3-methoxyphenylamino)but-2-enoate Step1->Intermediate Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Step2 -EtOH Product Product: 7-Methoxy-2-methylquinolin-4-ol Step2->Product Regioselective (7-OMe favored)

Figure 2: Conrad-Limpach synthetic pathway emphasizing thermal cyclization.[1]

Detailed Protocol

Step 1: Preparation of the Enamine

  • Charge a round-bottom flask with m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add benzene or toluene as solvent with a catalytic amount of acetic acid or HCl (optional).[1]

  • Reflux with a Dean-Stark trap to remove water azeotropically.[1] Monitor TLC until aniline is consumed.[1]

  • Concentrate the solvent in vacuo to obtain the oily enamine intermediate.[1] Note: Do not overheat at this stage to avoid premature, non-selective cyclization.

Step 2: Thermal Cyclization

  • Heat a high-boiling solvent (Dowtherm A or Diphenyl ether) to 250°C in a separate vessel.

  • Add the crude enamine dropwise to the vigorously stirring hot solvent. Crucial: Rapid addition ensures the temperature remains high, favoring the elimination of ethanol.[1]

  • Maintain temperature at 240–250°C for 15–30 minutes. Ethanol evolves rapidly.[1]

  • Cool the mixture to room temperature. The product usually precipitates as a solid.[1]

  • Dilute with hexane or diethyl ether to maximize precipitation.[1] Filter the solid.[1]

  • Purification: Recrystallize from ethanol or acetic acid to remove trace 5-methoxy isomer and degradation products.

Analytical Profiling & Quality Control

NMR Spectroscopy (DMSO-d6)[1]
  • ¹H NMR:

    • 
       2.3–2.4 ppm (s, 3H):  Methyl group at C2.
      
    • 
       3.8–3.9 ppm (s, 3H):  Methoxy group at C7.
      
    • 
       5.8–6.0 ppm (s, 1H):  Proton at C3 (characteristic of the quinolone ring).
      
    • 
       6.8–8.0 ppm (m, 3H):  Aromatic protons (C5, C6, C8). Look for a doublet (C5), dd (C6), and d (C8) pattern confirming 7-substitution.
      
    • 
       11.0–12.0 ppm (br s, 1H):  NH/OH proton (exchangeable).
      
HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile/Water (with 0.1% Formic Acid).[1]

  • Detection: UV at 254 nm and 320 nm (to capture fluorescence/absorption max).[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (gloves, goggles). The synthesis involves high temperatures (250°C); use a blast shield and ensure dry glassware to prevent superheating/bumping.[1]

  • Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed.[1]

References

  • Conrad, M., & Limpach, L. (1887).[4][5] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 103624-90-4.

  • Gould, S. J., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1]

Sources

The Quinoline Warhead: Therapeutic Architectures of 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-2-methylquinolin-4-ol (CAS: 13425-93-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized merely as a synthesis intermediate, this quinoline derivative serves as the pharmacophore anchor for Simeprevir (TMC435) , a blockbuster HCV NS3/4A protease inhibitor. Beyond virology, its unique electron-donating 7-methoxy group and tautomeric 4-hydroxy/oxo core drive emerging applications in photopharmacology (as two-photon excitable protecting groups) and antitubercular drug discovery (targeting the cytochrome bc1 complex).

This guide dissects the molecule’s chemical biology, detailing its synthesis, mechanism of action in protease inhibition, and protocols for derivatization into next-generation therapeutics.

Chemical Profile & Structural Biology

The Tautomeric Advantage

The versatility of 7-Methoxy-2-methylquinolin-4-ol stems from its prototropic tautomerism. In solution, it exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

  • Enol Form (4-OH): Dominates in non-polar solvents; essential for O-alkylation reactions to generate antimicrobial ethers.

  • Keto Form (4-oxo): Dominates in polar solvents and crystal structures; provides the hydrogen bond acceptor motif critical for binding in viral protease pockets.

The 7-methoxy substituent is not merely decorative; it acts as a strong electron-donating group (EDG), increasing the electron density of the aromatic ring system. This enhancement is crucial for:

  • Fluorescence: Enabling its use as a fluorophore or photocage.

  • Metabolic Stability: Blocking the C7 position from metabolic oxidation (a common clearance pathway for quinolines).

Synthesis Pathway (Conrad-Limpach)

The industrial standard for generating this core is the Conrad-Limpach synthesis , which involves the condensation of m-anisidine with ethyl acetoacetate, followed by high-temperature cyclization.

Synthesis Anisidine m-Anisidine Intermediate β-Enamino Ester (Intermediate) Anisidine->Intermediate Condensation (100°C, -H2O) EAA Ethyl Acetoacetate EAA->Intermediate Cyclization Thermal Cyclization (250°C, Diphenyl ether) Intermediate->Cyclization Product 7-Methoxy-2-methylquinolin-4-ol Cyclization->Product -EtOH

Figure 1: The Conrad-Limpach synthesis pathway yields the thermodynamically stable quinoline core.

Therapeutic Frontiers

Virology: The Simeprevir Anchor (HCV)

The most authoritative application of this scaffold is in the treatment of Hepatitis C Virus (HCV). In Simeprevir , the 7-methoxy-2-methylquinoline moiety functions as the P2 ligand .

  • Mechanism: The quinoline ring intercalates into the S2 subsite of the NS3/4A protease.

  • Interaction: The 7-methoxy group makes van der Waals contact with the lipophilic residues of the S2 pocket (specifically Arg155 and Ala156), significantly improving binding affinity (

    
    ) compared to the unsubstituted quinoline.
    
  • Resistance Profile: The bulk of the quinoline system helps retain potency against common resistant variants (e.g., Q80K polymorphism).

Photopharmacology: Two-Photon Uncaging

Researchers utilize the 7-methoxy-quinoline core to design Photoremovable Protecting Groups (PPGs) .

  • Application: Caging neurotransmitters (e.g., glutamate) or bioactive lipids.

  • Advantage: The 7-methoxy group pushes the absorption maximum into a range suitable for two-photon excitation (2PE) . This allows scientists to use infrared lasers to "uncage" or activate drugs with high spatial precision deep within tissue, minimizing damage to surrounding cells.

Antitubercular Activity (The Emerging Wave)

Recent high-throughput screens have identified O-alkylated derivatives of 7-methoxy-2-methylquinolin-4-ol as potent inhibitors of Mycobacterium tuberculosis (Mtb).

  • Target: The cytochrome bc1 complex (specifically the QcrB subunit).

  • SAR Insight: Alkylating the 4-OH position with a benzyl or bi-aryl group creates a "lipophilic tail" that mimics the natural menaquinone substrate, starving the bacteria of energy.

Mechanism of Action (MOA) Visualization

The following diagram illustrates how the molecule functions as a P2 ligand in HCV protease inhibition and as a QcrB inhibitor in Tuberculosis.

MOA Scaffold 7-Methoxy-2-methylquinolin-4-ol (Scaffold) S2_Pocket S2 Subsite Binding (Hydrophobic Interaction) Scaffold->S2_Pocket Incorporated into Macrocycle (Simeprevir) TB_Target M. tuberculosis Cytochrome bc1 (QcrB) Scaffold->TB_Target Via 4-O-Alkylation (Lipophilic Tail) HCV_Target HCV NS3/4A Protease (Viral Replication) Inhibition Inhibition of Viral Polyprotein Processing HCV_Target->Inhibition S2_Pocket->HCV_Target High Affinity Binding Resp_Block Disruption of Electron Transport Chain TB_Target->Resp_Block ATP_Depletion ATP Depletion & Bacterial Death Resp_Block->ATP_Depletion

Figure 2: Dual therapeutic pathways: Protease inhibition (HCV) and Bioenergetic collapse (TB).

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2-methylquinolin-4-ol

Validation: This protocol is based on the standard Conrad-Limpach method optimized for yield.

Reagents: m-Anisidine (1.0 eq), Ethyl acetoacetate (1.2 eq), Diphenyl ether (solvent), Ethanol.

  • Condensation: Mix m-anisidine and ethyl acetoacetate in a round-bottom flask. Add a catalytic amount of acetic acid. Stir at 100°C for 2 hours. Monitor water formation (using a Dean-Stark trap if scaling up) to drive the formation of the

    
    -enamino ester intermediate.
    
  • Cyclization: Heat diphenyl ether to 250°C (reflux) in a separate vessel.

  • Addition: Add the crude enamino ester dropwise to the boiling diphenyl ether. Critical Step: The rapid addition to high heat is necessary to favor kinetic cyclization to the quinoline over amide formation.

  • Workup: Cool the mixture to room temperature. The product often precipitates. Dilute with hexane or diethyl ether to maximize precipitation. Filter the solid.[1]

  • Purification: Recrystallize from ethanol.

    • Yield Expectation: 60-75%

    • Appearance: Off-white to pale yellow powder.

Protocol B: O-Alkylation for Antitubercular Library Generation

Objective: To synthesize 4-alkoxy derivatives targeting Mtb.

Reagents: 7-Methoxy-2-methylquinolin-4-ol, Benzyl bromide derivative,


, DMF.
  • Dissolution: Dissolve 1.0 eq of the quinoline scaffold in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 3.0 eq of anhydrous

    
    . Stir at room temperature for 30 minutes.
    
  • Alkylation: Add 1.2 eq of the desired benzyl bromide (e.g., 4-fluorobenzyl bromide).

  • Reaction: Heat to 60°C or use Ultrasonic Irradiation (20 kHz probe) for 15 minutes to accelerate the reaction.

    • Note: Ultrasound significantly reduces reaction time from hours to minutes and favors the O-alkyl product over the N-alkyl isomer.

  • Isolation: Pour the reaction mixture into ice water. The O-alkylated product will precipitate. Filter, wash with water, and dry.

Quantitative Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 189.21 g/mol Fragment-based drug discovery (Low MW allows growth).
LogP (Calc) ~1.8 - 2.1Ideal lipophilicity for oral bioavailability (Rule of 5).
pKa (Ring N) ~5.8Protonatable at physiological pH; affects lysosomal accumulation.
Fluorescence

nm
Usable as an intrinsic probe in binding assays.
HCV Potency (

)
Sub-nanomolar (as Simeprevir)Validates the scaffold's binding efficiency in S2 pockets.
TB Potency (MIC) 0.3 - 5.0

M (4-alkoxy derivs)
Competitive with first-line agents like Ethambutol.

References

  • Simeprevir (TMC435) Discovery: Rosenquist, Å., et al. "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 2014.

  • Quinoline Photocages: "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology." Journal of Organic Chemistry, 2019.

  • Antitubercular Synthesis: "Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates." MDPI / NIH, 2021.

  • Natural Product Isolation: "Phytochemical screening and antibacterial activity of Caesalpinia bonduc seeds." ResearchGate, 2013.

  • Conrad-Limpach Mechanism: "The Conrad-Limpach Synthesis of 4-Hydroxyquinolines." Comprehensive Organic Name Reactions, Wiley.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 7-Methoxy-2-methylquinolin-4-ol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro investigation of 7-Methoxy-2-methylquinolin-4-ol, a novel quinolinone derivative, for its potential as an anticancer therapeutic. Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-faceted approach to elucidating the compound's cytotoxic and mechanistic properties.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory effects.[1] Notably, quinoline derivatives have emerged as a promising class of anticancer agents.[2][3] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical cellular processes like angiogenesis and cell migration.[3] Some quinoline-based compounds exert their effects by targeting key enzymes involved in DNA replication and repair, such as topoisomerases I and II, or by inhibiting protein kinases that drive cancer cell proliferation.[1][4]

7-Methoxy-2-methylquinolin-4-ol belongs to the quinolin-4-ol (or 4-quinolinone) class of heterocyclic compounds. While this specific molecule is not extensively characterized in the scientific literature, its structural analogs have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The presence of a methoxy group at the 7-position is of particular interest, as methoxy substitutions on aromatic rings are known to modulate the pharmacological properties of flavonoids and other related compounds, often enhancing their anticancer efficacy.[7]

Given the established anticancer potential of the quinoline scaffold and the promising structural features of 7-Methoxy-2-methylquinolin-4-ol, a systematic in vitro evaluation is warranted to determine its viability as a lead compound for further drug development. This guide proposes a phased investigational workflow, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Phase 1: Primary Cytotoxicity Screening

The initial phase of investigation aims to determine the concentration-dependent cytotoxic effects of 7-Methoxy-2-methylquinolin-4-ol across a panel of human cancer cell lines. This will establish the compound's potency and selectivity.

Recommended Cell Lines

A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. The National Cancer Institute's NCI-60 panel, which includes 60 human tumor cell lines from nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate), provides a comprehensive initial screen.[8] For more targeted studies, a smaller panel could include:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
HepG2 Hepatocellular CarcinomaWell-differentiated, metabolically active
A549 Lung CarcinomaAdenocarcinomic epithelial
HCT-116 Colorectal CarcinomaMismatch repair deficient
PC-3 Prostate AdenocarcinomaAndrogen-independent
WI-38 Normal Human FibroblastsNon-cancerous control for selectivity assessment
Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare 7-Methoxy-2- methylquinolin-4-ol (stock solution in DMSO) plate Seed cells in 96-well plates start->plate cells Culture selected cancer and normal cell lines cells->plate treat Treat cells with serial dilutions of compound plate->treat incubate Incubate for 48-72 hours treat->incubate srb Perform SRB Assay incubate->srb read Read absorbance at 565 nm srb->read calc Calculate % cell viability read->calc ic50 Determine IC50 values calc->ic50

Caption: Workflow for determining the IC50 of the test compound.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method for determining cell density based on the measurement of cellular protein content.[4] It is a reliable and sensitive assay for cytotoxicity screening.[1]

Materials:

  • 7-Methoxy-2-methylquinolin-4-ol

  • Dimethyl sulfoxide (DMSO)

  • Selected cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-2-methylquinolin-4-ol in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[9]

  • Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Phase 2: Mechanistic Elucidation

Based on the IC50 values obtained in Phase 1, subsequent experiments will be conducted on the most sensitive cancer cell lines to investigate the underlying mechanism of action of 7-Methoxy-2-methylquinolin-4-ol.

Cell Cycle Analysis

Many anticancer agents induce cell death by disrupting the normal progression of the cell cycle.[3] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Cell Treatment cluster_stain Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with compound (e.g., IC50 and 2x IC50) seed->treat harvest Harvest and wash cells treat->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix stain Stain with Propidium Iodide/RNase A solution fix->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content histograms acquire->analyze quantify Quantify cell population in each phase analyze->quantify

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Selected cancer cell lines

  • 7-Methoxy-2-methylquinolin-4-ol

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 7-Methoxy-2-methylquinolin-4-ol at concentrations corresponding to the IC50 and 2x IC50 for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[11] The Annexin V-FITC/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Detection

G cluster_prep Cell Treatment cluster_stain Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with compound (e.g., IC50 and 2x IC50) seed->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze dot plots acquire->analyze quantify Quantify viable, apoptotic, and necrotic cells analyze->quantify

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Selected cancer cell lines

  • 7-Methoxy-2-methylquinolin-4-ol

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Prepare 1X Binding Buffer by diluting the 10X stock. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Use quadrant analysis of the dot plots to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Phase 3: Preliminary Target Identification

The quinoline scaffold is known to interact with several molecular targets relevant to cancer.[4] Based on the outcomes of the mechanistic studies, preliminary investigations into potential molecular targets can be initiated.

Potential Molecular TargetRationale for InvestigationSuggested In Vitro Assay
Topoisomerases I & II Many quinoline derivatives function as topoisomerase poisons, leading to DNA damage and apoptosis.[4]DNA relaxation assays using purified topoisomerase enzymes and plasmid DNA.
Tubulin Polymerization Disruption of microtubule dynamics is a common anticancer mechanism that leads to cell cycle arrest in the G2/M phase.[1]In vitro tubulin polymerization assays using purified tubulin.
Protein Kinases (e.g., EGFR, VEGFR) Quinoline derivatives can act as ATP-competitive inhibitors of protein kinases involved in cell proliferation and angiogenesis.[4]Kinase activity assays using purified enzymes and specific substrates.

This tiered approach, from broad screening to focused mechanistic studies, provides a robust and efficient strategy for the initial in vitro characterization of 7-Methoxy-2-methylquinolin-4-ol as a potential anticancer agent. The data generated will be crucial for making informed decisions about its advancement into further preclinical development.

References

  • Anonymous. Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022-10-20. [Link]

  • Anonymous. Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Anonymous. Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Anonymous. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Anonymous. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. 2020-01-01. [Link]

  • Anonymous. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. 2025-08-27. [Link]

  • Anonymous. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Anonymous. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. [Link]

  • Anonymous. Structures of new quinoline-based derivatives 4a-l and 5a-c. ResearchGate. [Link]

  • Anonymous. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. 2020-06-01. [Link]

  • Anonymous. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. 2024-01-19. [Link]

  • Anonymous. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]

  • Anonymous. Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate. 2025-08-05. [Link]

  • Anonymous. In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram. ResearchGate. [Link]

  • Anonymous. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. [Link]

  • Anonymous. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Anonymous. Cancer Cell Lines Are Useful Model Systems for Medical Research. PubMed Central. 2019-08-01. [Link]

  • Anonymous. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Anonymous. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Anonymous. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of 7-Methoxy-2-methylquinolin-4-ol , focusing on its structural characterization via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Part 1: Core Directive - Structural Identity & Tautomerism

Compound Identity:

  • IUPAC Name: 7-Methoxy-2-methylquinolin-4(1H)-one

  • Common Name: 7-Methoxy-2-methyl-4-quinolinol[1]

  • CAS Number: 40053-37-0[1]

  • Molecular Formula: C₁₁H₁₁NO₂[1]

  • Molecular Weight: 189.21 g/mol

Critical Structural Insight: While often named as a "quinolin-4-ol" (enol form), this compound exists predominantly as the 4-quinolone (keto form) in the solid state and in polar solvents like DMSO. This tautomeric preference drastically alters the spectroscopic signature, particularly in NMR (presence of N-H signal) and IR (carbonyl stretch).

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxyquinoline) Less Stable in Polar Media Keto Keto Form (4-Quinolone) Predominant Species Enol->Keto  Proton Transfer   Spectra Spectroscopic Consequences: 1. C=O Signal (IR/NMR) 2. N-H Signal (NMR) 3. Amide-like character Keto->Spectra

Caption: The equilibrium heavily favors the keto form (4-quinolone), which dictates the observed spectral data.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the requisite solvent. Chloroform (CDCl₃) often yields broad, poor-quality spectra due to the compound's low solubility and hydrogen-bonding aggregation.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
NH (1) 11.55 br s1H-Lactam proton; broad due to exchange/H-bonding.
H-5 8.00 d1HJ = 8.8Deshielded by the peri-carbonyl (C=O) group.
H-8 6.95 d1HJ = 2.4Shielded by 7-OMe; meta-coupling to H-6.
H-6 6.88 dd1HJ = 8.8, 2.4Shielded by 7-OMe; ortho-coupling to H-5.
H-3 5.85 s1H-Characteristic vinyl proton of the quinolone ring.
7-OMe 3.86 s3H-Methoxy group on the aromatic ring.
2-Me 2.32 s3H-Methyl group attached to the imine-like carbon.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon TypeShift (δ, ppm)AssignmentMechanistic Insight
C=O (4) 176.8 CarbonylTypical for vinylogous amides (4-quinolones).
C-O (7) 162.4 C-OMeHighly deshielded due to direct oxygen attachment.
C=N (2) 149.8 C-MeQuaternary carbon; deshielded by Nitrogen.
C-Junc (8a) 142.1 QuaternaryRing junction carbon.
C-5 126.5 CHAromatic CH.
C-Junc (4a) 117.5 QuaternaryRing junction; beta to carbonyl.
C-6 113.8 CHShielded by ortho-methoxy resonance.
C-3 107.2 CHAlpha to carbonyl; highly shielded (enamine character).
C-8 99.5 CHMost shielded aromatic carbon (ortho to OMe).
OMe 55.6 O-CH₃Standard aromatic methoxy shift.
Me 19.5 CH₃Methyl group at C2.
Infrared (IR) Spectroscopy

The IR spectrum confirms the "vinylogous amide" structure. The absence of a sharp O-H stretch (typical of phenols) and the presence of a lowered Carbonyl frequency are diagnostic.

Table 3: Key IR Bands (KBr Pellet)

Wavenumber (cm⁻¹)Vibration ModeInterpretation
3200 – 2800 N-H Stretch (Broad)Indicates the lactam (NH) form; broadness due to H-bonding.
1635 – 1645 C=O Stretch"Quinolone Carbonyl." Lower than typical ketones (1715) due to conjugation with Nitrogen.
1600, 1560 C=C AromaticSkeletal vibrations of the benzene/pyridine rings.[2]
1260, 1220 C-O-C StretchAsymmetric stretching of the aryl alkyl ether (Methoxy).
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: m/z 189

Fragmentation Pathway: The molecule exhibits a characteristic fragmentation pattern involving the loss of the methyl radical (from the methoxy group) and the expulsion of Carbon Monoxide (CO), which is typical for cyclic ketones and phenols.

Table 4: MS Fragmentation Pattern

m/zIon IdentityFragment StructureLoss
189 [M]⁺ / [M+H]⁺Parent Ion-
174 [M – CH₃]⁺Quinone-like cationLoss of Methyl (15) from OMe.
161 [M – CO]⁺Ring ContractionLoss of Carbon Monoxide (28).
146 [M – 43]⁺Resonance stabilizedLoss of CO + Me.
Visualization: Fragmentation Logic

MS_Fragmentation M Molecular Ion m/z 189 F1 [M - CH3]+ m/z 174 M->F1 - CH3 (15) F2 [M - CO]+ m/z 161 M->F2 - CO (28) F1->F2 - CO

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Part 3: Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Objective: Obtain high-resolution ¹H and ¹³C spectra without aggregation broadening.

  • Reagents: DMSO-d₆ (99.9% D), 5mm NMR tubes.

  • Procedure:

    • Weigh 5–10 mg of 7-Methoxy-2-methylquinolin-4-ol into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Sonicate for 60 seconds. The compound has moderate solubility; ensure no particulates remain.

    • Transfer to the NMR tube.

    • Acquisition: Set relaxation delay (d1) to >1.0s to allow full relaxation of the rigid aromatic protons.

Protocol 2: Synthesis (Conrad-Limpach Method)
  • Context: Understanding the synthesis helps identify potential impurities (e.g., uncyclized enamine).[2]

  • Workflow:

    • Condensation: m-Anisidine + Ethyl acetoacetate

      
      
      
      
      
      -amino crotonate (intermediate).
    • Cyclization: Thermal cyclization in high-boiling solvent (Diphenyl ether) at 250°C.

    • Purification: Precipitation with hexane/ether.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 761548, 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General reference for Quinolone shifts).

  • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946).[2] Synthesis of 4-hydroxyquinolines. Journal of the American Chemical Society, 68(7), 1279-1281.[2] (Foundational synthesis reference).

Sources

Technical Guide: Safety and Handling of 7-Methoxy-2-methylquinolin-4-ol

[1][2]

Chemical Identity & Physicochemical Context

7-Methoxy-2-methylquinolin-4-ol is a substituted quinoline derivative frequently employed as a scaffold in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and receptor modulators.[1][2]

Nomenclature and Identification
  • CAS Registry Number: 103624-90-4[1][2][3][4]

  • IUPAC Name: 7-Methoxy-2-methylquinolin-4-ol[1][2][4]

  • Synonyms: 7-Methoxy-2-methyl-4-quinolinol; 7-Methoxy-2-methyl-1H-quinolin-4-one (Tautomer)[1][2][4]

  • Molecular Formula: C₁₁H₁₁NO₂[1][2][4]

  • Molecular Weight: 189.21 g/mol [1][2][4]

Tautomeric Consideration

Researchers must recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one) .[1][2] In the solid state and in polar solvents, the 4-one (quinolone) tautomer often predominates.[1][2] This impacts solubility profiles and reactivity but does not fundamentally alter the toxicological handling requirements.[1][2]

PropertyDescriptionImplications for Handling
Physical State Solid (Powder/Crystalline)High risk of particulate inhalation.[1][2]
Melting Point >200°C (Typical for class)Stable at ambient temp; requires high energy for fusion.[1][2]
Solubility Low in water; Soluble in DMSO, MeOHUse compatible solvents for decontamination.[1][2]
pKa Basic nitrogen (quinoline ring)Incompatible with strong acids and oxidizers.[1][2]

Hazard Identification & GHS Classification

While specific toxicological datasets for CAS 103624-90-4 are limited compared to high-volume commodity chemicals, its structural analogs (e.g., 7-methoxyquinolin-4-ol) exhibit consistent hazard profiles.[1][2] Treat this substance as a Hazardous Chemical .

GHS Label Elements

Signal Word: WARNING [1][2]

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2][5][6]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][2][5][6][7]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][6]
Acute Toxicity (Oral) Category 4*H302 Harmful if swallowed.[1][2][5] (Precautionary assignment based on analog SAR)
Mechanism of Toxicity[1][2]
  • Mucosal Irritation: The quinolone core possesses basicity that can disrupt mucosal membranes upon contact, leading to inflammation of the respiratory tract and ocular tissue.[1][2]

  • Sensitization Potential: Like many fused heterocyclic amines, repeated dermal exposure carries a risk of sensitization.[1][2]

Exposure Controls & Personal Protection (PPE)

Effective safety relies on a "Defense in Depth" strategy, prioritizing engineering controls over PPE.[1][2]

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Airflow Velocity: Ensure face velocity is maintained between 0.3 – 0.5 m/s .

  • HEPA Filtration: If handling quantities >10g, use a local exhaust ventilation system equipped with HEPA filtration to capture fine particulates.[1][2]

Personal Protective Equipment (PPE) Selection

The following PPE standards are non-negotiable for handling pure substance:

  • Respiratory:

    • Standard Operation: Work within a hood eliminates the need for a respirator.[1][2]

    • Spill/Outside Hood: NIOSH-approved N95 or P100 particulate respirator.[1][2]

  • Ocular:

    • Chemical splash goggles (ANSI Z87.1).[1][2] Do not rely on safety glasses alone due to the fine powder nature of the solid.[1][2]

  • Dermal (Gloves):

    • Material: Nitrile Rubber (Minimum thickness 0.11 mm).[1][2]

    • Breakthrough Time: >480 minutes (Excellent resistance to solid transfer).[1][2]

    • Note: If dissolved in DMSO, double-gloving is required as DMSO permeates nitrile rapidly and carries the solute through the skin.[1][2]

Handling & Experimental Protocols

This section details the workflow for safely manipulating 7-Methoxy-2-methylquinolin-4-ol.

Workflow Logic: Risk Assessment

The following diagram illustrates the decision logic for handling this compound based on its physical state.

HandlingWorkflowStartStart: Handling 7-Methoxy-2-methylquinolin-4-olStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidIs DrySolutionSolubilized (e.g., in DMSO/MeOH)StateCheck->SolutionIs DissolvedWeighingWeighing Protocol:Use Anti-Static GunWork in Fume HoodSolid->WeighingPermeationPermeation Risk:Solvent acts as carrierSolution->PermeationDustControlDust Control:Wet wipe surfaces immediatelyAvoid rapid air movementsWeighing->DustControlReactionReaction Setup:Inert Atmosphere (N2/Ar)Closed VesselDustControl->ReactionGloveChangePPE Adjustment:Double Glove (Nitrile)Change every 30 minsPermeation->GloveChangeGloveChange->Reaction

Figure 1: Decision logic for handling 7-Methoxy-2-methylquinolin-4-ol based on physical state.[1][2]

Step-by-Step Solubilization Protocol

Objective: Prepare a stock solution without generating dust aerosols.

  • Preparation: Place the receiving vial and solvent (e.g., DMSO) inside the fume hood.

  • Weighing:

    • Tare the vial before adding the solid.

    • Use a micro-spatula to transfer the solid.[1][2] Do not pour from the source container.

    • Immediately recap the source container.[1][2]

  • Dissolution:

    • Add solvent slowly down the side of the vial to minimize splashing.[1][2]

    • Sonicate if necessary.[1][2] Note that the 4-one tautomer may require gentle warming (40°C) to fully dissolve in organic solvents.[1][2]

  • Labeling: Mark the vial clearly with "Toxic/Irritant" and the concentration.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential exists.[1][2] Store under Argon or Nitrogen if possible.[1][2]

  • Container: Amber glass vials (light sensitivity protection) with PTFE-lined caps.

  • Incompatibility: Keep strictly separated from strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic decomposition.[1][2]

Emergency Response & Spill Management

Decontamination Logic

In the event of exposure or release, immediate action is required to mitigate harm.[1][2]

EmergencyResponseEventEmergency EventTypeIdentify TypeEvent->TypeSkinDermal ExposureType->SkinEyeOcular ExposureType->EyeSpillBenchtop SpillType->SpillSkinActionWash with soap/water (15 min)Remove contaminated clothingSkin->SkinActionEyeActionFlush with water (15 min)Lift eyelidsSeek Medical AttentionEye->EyeActionSpillActionWet Wipe Method:Cover with wet paper towelScoop into HazMat bagSpill->SpillActionDisposalDispose as HazardousChemical WasteSkinAction->DisposalSpillAction->Disposal

Figure 2: Emergency response workflow for exposure and spill scenarios.[1][2]

Fire Fighting Measures
  • Hazardous Combustion Products: Thermal decomposition will release Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1][2] NOx gases are acutely toxic.[1][2]

  • Extinguishing Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[1][2]

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for toxic NOx generation.[1][2]

References

  • PubChem. (n.d.).[1][2] 7-Methoxy-4-methylquinolin-2-ol (Isomer/Analog Data). National Library of Medicine.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2]

Technical Deep Dive: 7-Methoxy-2-methylquinolin-4-ol and Its Functional Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, derivatization, and biological applications of 7-Methoxy-2-methylquinolin-4-ol , a privileged scaffold in medicinal chemistry.

Executive Summary

The compound 7-Methoxy-2-methylquinolin-4-ol (CAS: 16297-88-2) serves as a critical pharmacophore in the development of antimalarial, anticancer, and antimicrobial therapeutics. Historically significant as the precursor to Endochin (a potent coccidiostat and antimalarial), this scaffold exhibits versatility through three primary reactive sites: the C4-hydroxyl group (tautomeric with the 4-quinolone), the C3-nucleophilic carbon, and the C7-methoxy ether.[1]

This guide provides a rigorous analysis of its synthesis via the Conrad-Limpach protocol, details its conversion into high-value derivatives (including 4-chloro and 3-alkyl/aminomethyl variants), and summarizes key structure-activity relationships (SAR).[1]

Core Synthesis: The Conrad-Limpach Protocol

The most robust method for constructing the 7-methoxy-2-methylquinolin-4-ol core is the Conrad-Limpach cyclization. This reaction exploits the condensation of m-anisidine with a


-keto ester, followed by thermal cyclization.[2]
Mechanistic Pathway[1]
  • Condensation: m-Anisidine reacts with ethyl acetoacetate to form an enamine intermediate (ethyl

    
    -(m-methoxyanilino)crotonate).[1]
    
  • Cyclization: High-temperature thermal rearrangement (250°C+) closes the ring. The meta-substituent directs cyclization primarily to the para-position relative to the methoxy group (sterically favored), yielding the 7-methoxy isomer.

Visualization: Synthesis Workflow

ConradLimpach Anisidine m-Anisidine (Starting Material) Enamine Enamine Intermediate (Ethyl beta-m-methoxyanilinocrotonate) Anisidine->Enamine Condensation (HCl cat., 25°C) EAA Ethyl Acetoacetate EAA->Enamine Thermal Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Thermal Elimination of EtOH Product 7-Methoxy-2-methylquinolin-4-ol (Core Scaffold) Thermal->Product Ring Closure

Figure 1: The Conrad-Limpach synthesis pathway.[1][3] High temperature is critical to favor the 4-hydroxyquinoline over the 4-aminoquinoline byproduct.

Key Derivatives and Functionalization

Once the core is synthesized, it serves as a divergence point for three major classes of derivatives.

Class A: C4-Functionalization (The "Gateway" Derivatives)

The C4-hydroxyl group is a "dummy" substituent often converted to a chloride to enable nucleophilic aromatic substitution (


).[1]
  • Derivative: 4-Chloro-7-methoxy-2-methylquinoline

  • Reagent: Phosphorus Oxychloride (

    
    ).[1][4][5]
    
  • Utility: Precursor for 4-aminoquinolines (chloroquine analogues) and 4-alkoxyquinolines.[1]

Class B: C3-Functionalization (The "Bioactive" Branch)

The C3 position is nucleophilic due to the enaminone character of the quinolone tautomer.[1]

  • Derivative: Endochin (3-heptyl-7-methoxy-2-methylquinolin-4-ol)

    • Mechanism: Direct alkylation or reduction of a C3-alkenyl chain.

    • Activity: Potent antimalarial and coccidiostat.

  • Derivative: Mannich Bases (e.g., 3-(piperidin-1-ylmethyl)-...) [1]

    • Mechanism: Modified Mannich reaction (mMr) using paraformaldehyde and secondary amines.[1]

    • Activity: Reverses multidrug resistance (MDR) in cancer cells; high solubility.[1]

Class C: C7-Demethylation (Metabolic Probes)

Cleavage of the methyl ether exposes the 7-phenol, altering solubility and hydrogen-bonding potential.

  • Derivative: 7-Hydroxy-2-methylquinolin-4-ol [2][6]

  • Reagent:

    
     or concentrated 
    
    
    
    .
  • Utility: Used to study glucuronidation metabolites and synthesize prodrugs.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol 1: Synthesis of 7-Methoxy-2-methylquinolin-4-ol (Core)

Objective: Multi-gram scale synthesis via Conrad-Limpach.

  • Enamine Formation:

    • Mix m-anisidine (12.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in a round-bottom flask.

    • Add 5 drops of conc. HCl as catalyst.[2][7]

    • Stir at room temperature for 24 hours. Water droplets will separate.

    • Dissolve the resulting oil in ether, dry over

      
      , and evaporate to obtain the crude enamine (ethyl 
      
      
      
      -m-methoxyanilinocrotonate).[1]
  • Cyclization:

    • Heat diphenyl ether (50 mL) to reflux (~250°C) in a separate flask.

    • Add the crude enamine dropwise to the boiling solvent over 20 minutes. Caution: Rapid ethanol evolution occurs.[1]

    • Reflux for an additional 30 minutes.

    • Cool to room temperature.[8] The product precipitates.

  • Isolation:

    • Dilute with hexane (50 mL) to maximize precipitation.[1]

    • Filter the solid and wash with acetone/hexane.

    • Yield: ~60-70%.[2] MP: 230–234°C.[7]

Protocol 2: Synthesis of 4-Chloro-7-methoxy-2-methylquinoline

Objective: Conversion of the 4-OH to 4-Cl for further coupling.

  • Reaction:

    • Place 7-methoxy-2-methylquinolin-4-ol (1.89 g, 10 mmol) in a flask.

    • Add

      
        (10 mL) carefully.[1]
      
    • Reflux the mixture for 2 hours. The solid will dissolve, turning the solution yellow/orange.

  • Workup:

    • Cool the mixture and pour slowly onto crushed ice (200 g) with vigorous stirring. Exothermic!

    • Neutralize with

      
       or saturated 
      
      
      
      until pH ~9.
    • Extract with dichloromethane (

      
       mL).[1]
      
    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Purification:

    • Recrystallize from ethanol.[2]

    • Product: White/pale yellow needles.

Protocol 3: Synthesis of Mannich Base (3-piperidinylmethyl derivative)

Objective: C3-aminomethylation for enhanced biological solubility.[1]

  • Reaction:

    • Dissolve 7-methoxy-2-methylquinolin-4-ol (1 mmol) in ethanol (10 mL).

    • Add paraformaldehyde (1.2 mmol) and piperidine (1.2 mmol).

    • Reflux for 4–6 hours.

  • Isolation:

    • Cool the solution. The Mannich base often precipitates directly.

    • If no precipitate, evaporate solvent and recrystallize from ethanol/ether.[1]

    • Validation: NMR will show a singlet at ~3.5-4.0 ppm corresponding to the

      
       methylene bridge.
      

Biological Activity & SAR Summary[1][3]

Derivative ClassKey CompoundTarget/ActivityMechanism
Core Scaffold 7-Methoxy-2-methylquinolin-4-olAntimicrobialDisruption of bacterial cell wall/membrane.
C3-Alkyl Endochin Antimalarial / CoccidiostatMitochondrial electron transport inhibition (Cytochrome bc1 complex).[1]
C3-Mannich Base 3-(piperidin-1-ylmethyl)-...Anticancer (MDR)Sensitizes resistant cancer cells (e.g., Colo 320) to chemotherapy.[1]
C4-Amino 4-amino-7-methoxy...AChE InhibitorAcetylcholinesterase inhibition (Alzheimer's research).[1]
SAR Visualization

SAR Core 7-Methoxy-2-methylquinolin-4-ol (CORE) C3 C3 Position (Nucleophilic) Core->C3 C4 C4 Position (Electrophilic via Cl) Core->C4 C7 C7 Position (Electron Donor) Core->C7 Endochin Endochin (C3-Heptyl) Antimalarial C3->Endochin Alkylation Mannich Mannich Bases Anticancer / MDR Reversal C3->Mannich Aminomethylation Chloro 4-Chloro Intermediate Linker Chemistry C4->Chloro POCl3 Phenol 7-Hydroxy Derivative Metabolic Probe C7->Phenol Demethylation

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional divergence of the core scaffold.[1]

References

  • Synthesis of 4-Hydroxyquinolines; Synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Source: Journal of the American Chemical Society (1946).[1][9] Significance: The foundational paper describing the synthesis of Endochin and the core scaffold.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: MDPI (Molecules, 2021).[1] Significance: Details the modified Mannich reaction (mMr) and anticancer activity of C3-derivatives on Colo 205/320 cell lines.

  • Elimination of Alcohols To Alkenes With POCl3. Source: Master Organic Chemistry.[5] Significance: Mechanistic validation for the dehydration/chlorination of the 4-hydroxy moiety.

  • Conrad-Limpach Synthesis. Source: SynArchive. Significance: General reaction methodology and historical context.[10][11]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Physicochemical Profile

7-Methoxy-2-methylquinolin-4-ol is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its analogues.[1] Accurate and comprehensive characterization of such molecules is a critical step in any research and development pipeline, ensuring the validity of subsequent biological or chemical studies. This guide establishes a suite of analytical methods to provide an unambiguous profile of the compound.

The fundamental properties of 7-Methoxy-2-methylquinolin-4-ol are summarized below.

PropertyValueSource
CAS Number 103624-90-4[2][3]
Molecular Formula C₁₁H₁₁NO₂[2][4]
Molecular Weight 189.21 g/mol [2][3]
Canonical SMILES CC1=CC(=O)C2=C(N=1)C=C(C=C2)OC[4]
InChI Key InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13)[4]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule. The quinoline ring system contains conjugated pi-bonds, which give rise to characteristic electronic transitions and a distinct UV absorption profile. This technique is highly useful for quantitative analysis and for confirming the presence of the core chromophore.[5][6]

Protocol:

  • Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the desired analytical range (e.g., methanol, ethanol, or isopropanol).[6]

  • Sample Preparation: Prepare a stock solution of 7-Methoxy-2-methylquinolin-4-ol in the chosen solvent (e.g., 1 mg/mL). From this, prepare a dilute solution to a final concentration of approximately 1 x 10⁻⁵ M.[6]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Analysis: Scan the sample from 200 to 400 nm against a solvent blank.

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax). The spectrum is expected to show multiple absorption bands characteristic of the quinoline system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and powerful tool for confirming the presence of key structural components like hydroxyl (-OH), amine/amide (N-H), aromatic (C=C), and ether (C-O) groups.

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Instrumentation: Use an FTIR spectrometer.

  • Analysis: Acquire the spectrum over the mid-infrared range (typically 4000–400 cm⁻¹).

  • Data Interpretation: Correlate the observed absorption bands (in cm⁻¹) to specific functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400–3200 (broad)O-H / N-HStretching
3100–3000Aromatic C-HStretching
2950–2850Aliphatic C-H (from -CH₃, -OCH₃)Stretching
1650–1600C=O (keto tautomer) / C=NStretching
1600–1450Aromatic C=CStretching
1250–1200Aryl-O (Ether)Asymmetric Stretching
1050–1000Aryl-O (Ether)Symmetric Stretching

Note: The presence of a broad band around 3300 cm⁻¹ and a strong band around 1640 cm⁻¹ would be consistent with the 4-quinolone tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of magnetically active nuclei (¹H and ¹³C). The chemical shift, integration, and coupling patterns allow for the unambiguous assignment of each atom in the molecular framework.

Protocol:

  • Solvent Selection: Dissolve approximately 5–10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., -OH).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT-135 can be run to aid in assigning carbon signals.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

  • ~2.3 ppm (singlet, 3H): Protons of the C2-methyl group.

  • ~3.8 ppm (singlet, 3H): Protons of the C7-methoxy group.

  • ~6.0-6.5 ppm (singlet, 1H): Proton at the C3 position.

  • ~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring (H5, H6, H8).

  • ~11.0-12.0 ppm (broad singlet, 1H): Exchangeable proton from the C4-hydroxyl group (or N-H in the quinolone tautomer).

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • ~18-20 ppm: C2-Methyl carbon.

  • ~55-56 ppm: C7-Methoxy carbon.

  • ~100-180 ppm: Nine distinct signals corresponding to the quinoline ring carbons, including the C4-OH (~175-180 ppm, if in keto form) and the methoxy-substituted C7 (~160-165 ppm).

Chromatographic and Mass Spectrometric Analysis

These methods are the gold standard for determining the purity and confirming the molecular weight of a compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This technique is ideal for assessing the purity of the sample and can be used for quantification.[7][8]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Analyte (1 mg/mL in MeOH) Injector Inject Sample (5-10 µL) Sample->Injector MobileA Phase A: H₂O + 0.1% Formic Acid MobileA->Injector Gradient Pump Column C18 Column (e.g., 250x4.6 mm, 5 µm) MobileB Phase B: Acetonitrile + 0.1% Formic Acid MobileB->Injector Gradient Pump Injector->Column Detector UV Detector (Set at λmax) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Calculate Purity (% Area) Chromatogram->Analysis

Caption: RP-HPLC workflow for purity analysis.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions: The following conditions serve as a robust starting point.

ParameterRecommended SettingRationale
Stationary Phase C18 silica column (e.g., 250 x 4.6 mm, 5 µm)Provides excellent retention and resolution for aromatic compounds.[9]
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape and ensures ionization consistency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 95% B over 20 min, hold for 5 min, then re-equilibrate.A gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV, set at a λmax determined from UV-Vis analysis.Ensures maximum sensitivity for the compound of interest.[9]
  • Data Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram. A pure sample should exhibit a single major peak.

High-Resolution Mass Spectrometry (HRMS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like quinoline derivatives.[9]

Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Dilute Analyte in MeOH/H₂O + 0.1% FA Infusion Direct Infusion or LC Introduction Sample->Infusion Source ESI Source (Positive Mode) Infusion->Source Analyzer Mass Analyzer (e.g., Orbitrap, TOF) Source->Analyzer Detector Ion Detector Analyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Analysis Compare Experimental m/z with Theoretical m/z Spectrum->Analysis

Caption: LC-HRMS workflow for molecular formula confirmation.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water or methanol:water, with 0.1% formic acid.[9]

  • Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).

  • Analysis Conditions:

    • Ionization Mode: Positive ESI (+)

    • Scan Range: m/z 100–500

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

Expected Results:

  • Molecular Formula: C₁₁H₁₁NO₂

  • Exact Mass: 189.07898

  • Expected [M+H]⁺: 190.08626

  • Data Interpretation: The experimentally measured m/z should match the theoretical value to within 5 ppm, providing strong evidence for the correct elemental composition.

Summary and Conclusion

The combination of these analytical techniques provides a comprehensive and definitive characterization of 7-Methoxy-2-methylquinolin-4-ol. Spectroscopic methods (NMR, FTIR, UV-Vis) confirm the detailed molecular structure and functional groups, while chromatographic (HPLC) and mass spectrometric (HRMS) analyses validate the compound's purity and confirm its elemental composition. Following these protocols will ensure high-quality, reliable data for any application involving this compound.

References

  • Dynamic pyrolytic reaction mechanisms, pathways, and products of medical masks and infusion tubes - PMC - PubMed Central. (n.d.).
  • 7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4 - Sunway Pharm Ltd. (n.d.).
  • 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR - Sigma-Aldrich. (n.d.).
  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - MDPI. (2021, February 24). Retrieved January 31, 2026, from [Link]

  • Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC - PubMed Central - NIH. (n.d.).
  • life-sci...d=true - Life Science Alliance. (n.d.).
  • 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 - PubChem - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Correlation of IR spectra of the compound isolated from Coral J. delicata at Rf value 0. 38 - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • 7-METHOXY-2-PHENYL-1H-QUINOLIN-4-ONE - Optional[13C NMR] - Chemical Shifts. (n.d.).
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7).
  • (PDF) Unraveling the antimicrobial efficacy and chemical fingerprinting of medicinal plants against the WHO's prioritized pathogens - ResearchGate. (2024, January 1). Retrieved January 31, 2026, from [Link]

  • Antifungal properties of new series of quinoline derivatives - PubMed. (2006, May 15). Retrieved January 31, 2026, from [Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology | The Journal of Organic Chemistry - ACS Publications. (2019, December 6). Retrieved January 31, 2026, from [Link]

  • 7-Methoxy-2-methylquinolin-4-ol | CAS:103624-90-4 | Ark Pharma Scientific Limited. (n.d.). Retrieved January 31, 2026, from [Link]

  • Application of quinoline derivatives in third-generation photovoltaics - PMC - NIH. (2021, July 9). Retrieved January 31, 2026, from [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7). Retrieved January 31, 2026, from [Link]

  • Phytochemical screening, GC-MS, FTIR, and antibacterial activity of methanol extract of Caesalpinia Bonduc (L.) roxb. seeds | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3). Retrieved January 31, 2026, from [Link]

Sources

Using 7-Methoxy-2-methylquinolin-4-ol in anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Methoxy-2-methylquinolin-4-ol in Anticancer Discovery

Executive Summary

This guide details the technical application of 7-Methoxy-2-methylquinolin-4-ol (CAS: 103624-90-4) in anticancer research. While often categorized as a chemical intermediate, this molecule represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding multiple biological targets (kinases, topoisomerases) when appropriately functionalized.

This application note shifts beyond basic handling to address the critical translational workflow : utilizing this core to synthesize and screen high-potency Tyrosine Kinase Inhibitors (TKIs) and DNA-intercalating agents. We provide validated protocols for solubility management, tautomeric stabilization, and high-throughput cytotoxicity screening.

Compound Profile & Chemical Handling

The Tautomer Challenge: Researchers must recognize that 7-Methoxy-2-methylquinolin-4-ol exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the keto form often predominates, which impacts solubility and binding affinity predictions.

PropertySpecification
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Solubility (Water) Low (< 0.1 mg/mL)
Solubility (DMSO) High (> 20 mg/mL)
Storage -20°C, Desiccated, Protect from light
Primary Hazard Irritant (Respiratory/Skin)

Protocol A: Preparation of Assay-Ready Stocks Objective: Create a stable stock solution that prevents precipitation during aqueous dilution.

  • Weighing: Weigh 10 mg of 7-Methoxy-2-methylquinolin-4-ol into a sterile, amber glass vial (to prevent photodegradation).

  • Solubilization: Add 528 µL of anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade) to achieve a 100 mM master stock.

  • Sonicate: Sonicate at 40 kHz for 5 minutes at room temperature. Ensure no visible particulates remain.

  • QC Check: Verify clarity. If hazy, warm to 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots in PCR tubes. Store at -80°C. Do not freeze-thaw more than 3 times.

Strategic Application: The Quinoline Scaffold in Drug Design

This compound is rarely the "final drug" but rather the pharmacophore anchor . Its 7-methoxy group mimics the ATP-binding pocket interactions seen in approved drugs like Lenvatinib or Cabozantinib .

Mechanism of Action (Potential):

  • Kinase Inhibition: The quinoline nitrogen and 4-position substituents form hydrogen bonds with the "hinge region" of kinases (e.g., VEGFR2, EGFR).

  • DNA Intercalation: Planar derivatives can slide between DNA base pairs, inhibiting Topoisomerase I (as seen in camptothecin analogs).

SAR_Logic Core 7-Methoxy-2-methylquinolin-4-ol (Scaffold Core) Activation Activation Step (POCl3 -> 4-Chloro) Core->Activation Chlorination Derivatization Nucleophilic Substitution (Amines/Anilines) Activation->Derivatization Coupling Targets Target Specificity Derivatization->Targets SAR Optimization T_Kinase VEGFR/EGFR Inhibition (Kinase Domain) Targets->T_Kinase T_Topo Topoisomerase I (DNA Intercalation) Targets->T_Topo

Figure 1: Structural Activity Relationship (SAR) workflow transforming the 4-ol core into bioactive inhibitors.

Experimental Protocols

Protocol B: In Vitro Cytotoxicity Screening (MTT/CCK-8)

Purpose: To determine the IC50 of the core compound (as a baseline/negative control) vs. synthesized derivatives against cancer cell lines (e.g., A549, MCF-7).

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast).[1][2]

  • Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

  • Positive Control: Doxorubicin or Gefitinib (depending on target).

  • Vehicle Control: 0.1% DMSO in media.

Step-by-Step Workflow:

  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Plate 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Dilution (Serial Dilution Block):

    • Thaw the 100 mM DMSO stock of 7-Methoxy-2-methylquinolin-4-ol.

    • Prepare an intermediate dilution (1 mM) in culture media (0.5% DMSO final).

    • Perform 1:3 serial dilutions in media to generate concentrations: 100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM.

    • Critical: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Treatment:

    • Aspirate old media from the cell plate.

    • Add 100 µL of drug-containing media to triplicate wells.

    • Include "No Cell" blanks and "Vehicle" controls.

    • Incubate for 72 hours .

  • Readout (CCK-8 Method):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours (monitor color change).

    • Measure Absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a 4-parameter logistic curve to determine IC50.

Expected Results:

  • Core Scaffold (7-Methoxy-2-methylquinolin-4-ol): Likely high IC50 (> 50 µM), indicating low intrinsic toxicity. This confirms its suitability as a "clean" starting material.

  • Derivatives (e.g., 4-anilino substituted): Should show IC50 < 1 µM if target engagement is successful.

Protocol C: Target Engagement (Kinase Inhibition Proxy)

Purpose: To verify if the quinoline core or its derivatives inhibit specific oncogenic kinases (e.g., VEGFR2).

Method: ADP-Glo™ Kinase Assay (Promega) or similar FRET-based assay.

  • Reaction Mix: Combine Kinase (VEGFR2), Substrate (Poly Glu:Tyr), and ATP (10 µM) in kinase buffer.

  • Inhibitor Addition: Add 7-Methoxy-2-methylquinolin-4-ol (or derivative) at 10 µM.

  • Incubation: 60 min at Room Temp.

  • Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.

  • Interpretation: A decrease in luminescence compared to DMSO control indicates kinase inhibition.

Visualization of Experimental Workflow

HTS_Workflow Start Compound Library (7-Methoxy-quinoline derivatives) Prep Serial Dilution (Max 0.5% DMSO) Start->Prep Treat 72h Incubation Prep->Treat Add Compounds Cells Cell Seeding (A549 / MCF-7) Cells->Treat Assay Viability Readout (CCK-8 / MTT) Treat->Assay Analysis IC50 Calculation & SAR Analysis Assay->Analysis

Figure 2: Step-by-step workflow for evaluating the antiproliferative activity of quinoline derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 761548, 7-Methoxy-4-methylquinolin-2-ol. Retrieved from [Link]

  • Ibrahim, M. K., et al. (2015). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, S., et al. (2018). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note: Formulation of 7-Methoxy-2-methylquinolin-4-ol for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Compound Analysis & Pre-Formulation Strategy

Physicochemical Profile

To successfully formulate 7-Methoxy-2-methylquinolin-4-ol, one must first understand its structural behavior.[1][2] This compound is not a simple phenol; it exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[1][2]

  • The Trap: In solid state and neutral solution, the keto form (4-quinolone) usually predominates. This form possesses high crystal lattice energy due to intermolecular hydrogen bonding (N-H···O=C), rendering it poorly soluble in water and neutral buffers.

  • The Solution: Formulation strategies must disrupt these intermolecular bonds using pH manipulation, co-solvents, or complexation.

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 189.21 g/mol Small molecule; suitable for rapid diffusion.[1][2]
LogP (Calc) ~1.9 - 2.2Moderately lipophilic.[1][2] Permeability is likely good, but aqueous solubility is the limiting factor.
pKa (Acidic) ~9.0 - 10.0 (OH/NH)Deprotonation requires high pH (forms anion).[1][2]
pKa (Basic) ~2.0 - 3.0 (N)Protonation requires low pH (forms cation).[1][2]
Solubility (Water) < 0.1 mg/mL (Neutral)Insoluble. Requires vehicle modification.[1][2]
Solubility (DMSO) > 20 mg/mLExcellent.[1][2] Ideal for in vitro stocks.[1][2]
Formulation Decision Tree

Use the following logic flow to select the appropriate vehicle for your specific assay.

FormulationTree Start Start: Define Assay Type Type Assay Type? Start->Type InVitro In Vitro (Cell/Enzyme) Type->InVitro InVivo In Vivo (Animal Model) Type->InVivo DMSO DMSO Stock (10-20mM) Dilute into Media InVitro->DMSO Route Route? InVivo->Route IV_IP IV / IP (Systemic) Route->IV_IP PO Oral Gavage (PO) Route->PO Soluble Solubility Check: Is >1 mg/mL needed? IV_IP->Soluble Susp Vehicle C: 1% Methylcellulose + 0.1% Tween 80 PO->Susp Cyc Vehicle A: 20% HP-β-CD (Preferred) Soluble->Cyc High Solubility CoSolv Vehicle B: 5% DMSO / 40% PEG400 (Alternative) Soluble->CoSolv Max Potency

Figure 1: Decision matrix for selecting the optimal formulation vehicle based on experimental needs.

Part 2: In Vitro Formulation Protocol (Cell Culture & HTS)

For cellular assays, the goal is to maintain the compound in solution without introducing cytotoxic levels of solvent.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Storage: Amber glass vials (borosilicate).

Protocol
  • Preparation of Stock Solution (20 mM):

    • Weigh 3.78 mg of 7-Methoxy-2-methylquinolin-4-ol.[1][2]

    • Add 1.0 mL of 100% DMSO.[1][2]

    • Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear.

  • Storage:

    • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Solution (Assay Day):

    • Step A (Intermediate Dilution): Dilute the 20 mM stock 1:10 in culture media or PBS to create a 2 mM working stock.[2]

      • Critical Note: Watch for precipitation immediately upon adding aqueous buffer.[1][2] If "cloudiness" occurs, the compound has crashed out.

      • Troubleshooting: If precipitation occurs at Step A, perform the intermediate dilution using pure ethanol or DMSO first, then spike into media.

    • Step B (Final Dosing): Add to cell culture wells. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1][2]

Part 3: In Vivo Formulation Protocols

For animal studies, DMSO is often too toxic for high-dose IV/IP administration.[1][2] We recommend Vehicle A (Cyclodextrin) for safety and Vehicle B (Co-solvent) for maximizing solubility.[1][2]

Vehicle A: Cyclodextrin Complex (Recommended for IV/IP)

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic quinoline core, shielding it from water while maintaining a clear solution.[1][2] It is non-toxic and reduces injection site irritation.[1][2]

Composition: 20% (w/v) HP-β-CD in Saline. Target Concentration: 1 – 5 mg/mL.[1][2]

  • Weighing: Weigh the required amount of 7-Methoxy-2-methylquinolin-4-ol.

  • Pre-solubilization (The "Wetting" Step):

    • Add a minimal volume of DMSO (e.g., 2% of final volume) to the powder. Vortex until dissolved.[1][2]

    • Note: While we aim to minimize DMSO, this initial "wetting" is crucial for breaking the crystal lattice of quinolones.

  • Complexation:

    • Add the 20% HP-β-CD solution (prepared in sterile water or saline) slowly to the DMSO concentrate while vortexing.[1][2]

    • Sonicate for 10–15 minutes. The solution should be clear.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1][2]

Vehicle B: PEG/Co-solvent System (High Dose IP)

Use this if Vehicle A fails to achieve the required concentration.

Composition: 5% DMSO + 40% PEG400 + 55% Saline.[1][2] Target Concentration: Up to 10 mg/mL.

  • Dissolve compound completely in 5% DMSO (of total volume).

  • Add 40% PEG400 and vortex. The solution will warm slightly (exothermic).[2] Ensure it is clear.

  • Slowly add 55% Saline (warm to 37°C) while vortexing.

    • Warning: Adding cold saline can shock the compound out of solution.[2]

  • Check pH.[1][2] If pH < 4 or > 9, adjust carefully with dilute NaOH or HCl to near neutral (pH 6-8), as extreme pH causes tissue necrosis.

Vehicle C: Oral Suspension (PO)

For oral gavage where systemic absorption is slower but higher doses are needed.

Composition: 1% Methylcellulose (400 cP) + 0.1% Tween 80 in Water.[1][2]

  • Weigh the compound and place it in a mortar.[1][2]

  • Add Tween 80 (wetting agent) and trituratem (grind) with a pestle to form a smooth paste.[1][2]

  • Gradually add the 1% Methylcellulose solution while grinding to form a uniform suspension.

  • Transfer to a vial and vortex before dosing.

Part 4: Quality Control & Safety

Validation of Formulation

Before injecting animals, you must validate the stability of your formulation:

  • The "Bench Test": Leave the prepared formulation on the bench at room temperature for 2 hours. Shine a laser pointer (or strong light) through the vial.[2]

    • Result: If you see a beam path (Tyndall effect), you have micro-precipitation.[2] Do not inject IV; it may cause embolism.[1][2]

  • pH Check: Ensure the final pH is between 5.0 and 8.0 for IV/IP/SC.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.[1][2]

  • Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent stream).[1][2]

References

  • PubChem. (2025).[1][2] 7-Methoxy-4-methylquinolin-2-ol (Compound Summary). National Library of Medicine.[1][2] Link

  • Gershon, H., et al. (2000).[2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[1][2][3] Fordham Research Commons.[1][2] Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (Standard reference for HP-β-CD protocols).

  • Li, P., & Zhao, L. (2014). Developing early formulations: Practice and perspective.[1][2] International Journal of Pharmaceutics.[1][2] (Source for co-solvent selection strategy).

  • Alchem Pharmtech. (2025).[1][2] Product Data Sheet: 7-Methoxy-2-methylquinolin-4-ol.[1][2][4]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Methoxy-2-methylquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #QM-7M-OPT Subject: Yield Improvement & Troubleshooting for Conrad-Limpach Cyclization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Chemistry of Success

The synthesis of 7-Methoxy-2-methylquinolin-4-ol (often existing as the tautomeric quinolone) is a classic application of the Conrad-Limpach synthesis . While the reaction path seems straightforward—condensation of m-anisidine with ethyl acetoacetate followed by thermal cyclization—the practical reality is often plagued by "tar" formation and low yields.

Success in this synthesis relies on strictly separating the kinetic enamine formation (Step 1) from the thermodynamic cyclization (Step 2). Attempting to rush these steps or combining them without adequate water removal is the primary cause of failure.

The "Gold Standard" Reaction Scheme

The pathway involves the initial formation of ethyl 3-(3-methoxyphenylamino)but-2-enoate (Enamine), followed by high-temperature cyclization.

ReactionPathway Start m-Anisidine + Ethyl Acetoacetate Step1 Step 1: Condensation (Kinetic Control) Start->Step1 Benzene/Toluene Dean-Stark, Cat. Acid Inter Enamine Intermediate (Schiff Base) Step1->Inter - H2O Step2 Step 2: Cyclization (Thermodynamic Control) Inter->Step2 250°C, Diphenyl Ether Dilution Product 7-Methoxy-2-methylquinolin-4-ol (Target) Step2->Product - EtOH Major Path Byprod Polymerized Tar (Side Reaction) Step2->Byprod High Conc. Low Temp

Figure 1: The sequential Conrad-Limpach pathway. Note the divergence at Step 2 where concentration control determines yield vs. tar formation.

Phase 1: Enamine Formation (The Condensation)

User Question: I am getting a sticky oil instead of a solid intermediate, and my final yield is low. Does the quality of the intermediate matter?

Scientist Response: Absolutely. The purity of the enamine intermediate is the single biggest predictor of final cyclization yield. If unreacted m-anisidine enters the high-temperature cyclization step, it oxidizes rapidly into black tar, trapping your product.

Troubleshooting Protocol:

  • Water Removal is Critical: You must drive the equilibrium to the right. Use a Dean-Stark trap with toluene or benzene. If you do not see the theoretical amount of water evolved (approx. 18 mL per mole), the reaction is incomplete.

  • Catalysis: Use a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.5 mol%) or glacial acetic acid. This accelerates the condensation without causing premature cyclization.

  • Temperature limit: Do not exceed 110-120°C. Higher temperatures during this phase can trigger premature, messy cyclization before the water is removed.

Data Validation:

Parameter Optimal Range Impact of Deviation
Solvent Toluene / Benzene Ethanol/Methanol prevents water removal (equilibrium limitation).
Time 4–12 Hours Too short: Unreacted aniline remains.

| Water Removal | >95% Theoretical | Residual water hydrolyzes the enamine back to starting materials. |

Phase 2: Thermal Cyclization (The Critical Step)

User Question: When I heat the intermediate, the mixture turns into a black solid that is impossible to stir. How do I prevent this polymerization?

Scientist Response: This "black solid" phenomenon is caused by intermolecular polymerization . The Conrad-Limpach cyclization requires a temperature of ~250°C to overcome the activation energy of aromaticity breaking.[1] At this temperature, if the enamine molecules encounter each other, they polymerize rather than cyclizing intramolecularly.

The Solution: High Dilution & Flash Heating You must favor intramolecular reaction over intermolecular collision.

Protocol:

  • The Solvent: Use Diphenyl Ether (Dowtherm A) or heavy mineral oil. These high-boiling solvents (BP ~259°C) act as a heat sink.

  • The "Dropwise" Technique:

    • Pre-heat the solvent to a rolling reflux (250–260°C ).

    • Dissolve your Enamine intermediate in a small volume of warm solvent.

    • Add the enamine solution dropwise (very slowly) into the boiling solvent.

    • Why? This ensures each drop hits the 250°C zone instantly, cyclizes rapidly (releasing ethanol), and is diluted enough to avoid hitting another enamine molecule.

  • Degassing: Ensure the solvent is degassed or under a nitrogen stream. Oxygen at 250°C accelerates tar formation.

Phase 3: Regioselectivity & Purification

User Question: I am using 3-methoxyaniline. How do I ensure I get the 7-methoxy isomer and not the 5-methoxy isomer?

Scientist Response: Fortunately, thermodynamics is on your side.

  • Electronic Effect: The methoxy group is an electron-donating group (EDG). In the Conrad-Limpach mechanism, cyclization prefers the position para to the EDG (the 7-position) rather than ortho (the 5-position).

  • Steric Effect: Cyclization at the 5-position (sandwiched between the amine and the methoxy group) is sterically hindered.

  • Result: The 7-Methoxy-2-methylquinolin-4-ol is typically formed in >90% regioselectivity.

Purification Guide: After the reaction mixture cools, the product usually precipitates (as it is less soluble than the starting material in Dowtherm A).

  • Precipitation: Dilute the cooled reaction mixture with hexane or petroleum ether . This washes away the diphenyl ether solvent.

  • Filtration: Collect the solid. It may be brown/tan.

  • Recrystallization: The gold standard solvent for 4-hydroxyquinolines is Ethanol or DMF/Ethanol mixtures. If the color persists, use activated charcoal during the hot filtration step.

Troubleshooting Decision Tree

Follow this logic flow to identify the bottleneck in your synthesis.

Troubleshooting Problem Start: Low Yield or Impure Product Step1Check Did you isolate the Enamine Solid? Problem->Step1Check WaterCheck Was water removed via Dean-Stark? Step1Check->WaterCheck Yes Step1Check->WaterCheck No (Oily residue) TempCheck Was Cyclization Temp > 250°C? WaterCheck->TempCheck Yes FixWater Action: Re-run Step 1 with Toluene and Dean-Stark trap until dry. WaterCheck->FixWater No AddCheck Was Enamine added Dropwise? TempCheck->AddCheck Yes FixTemp Action: Switch solvent to Diphenyl Ether. Mineral oil may be too cold. TempCheck->FixTemp No (<240°C) Success Check Purification: Recrystallize from EtOH/DMF. AddCheck->Success Yes FixAdd Action: High Dilution Technique. Add reactant slowly to refluxing solvent. AddCheck->FixAdd No (Dumped in all at once)

Figure 2: Diagnostic workflow for isolating yield-limiting factors.

FAQ: Advanced Optimization

Q: Can I use Mineral Oil instead of Diphenyl Ether? A: Yes, but with caveats. Mineral oil is cheaper and non-toxic, but it is notoriously difficult to wash off the final product. You will need extensive hexane washes. Diphenyl ether (Dowtherm A) is easier to remove but has a strong odor and higher cost.[2]

Q: My yield is stuck at 50%. Is there an alternative route? A: If the Conrad-Limpach thermal cyclization proves too sensitive for your lab setup, consider the Meldrum's Acid route (Gould-Jacobs variation).

  • Protocol: React m-anisidine with trimethyl orthoformate and Meldrum's acid (isopropylidene malonate).

  • Advantage:[1][3][4][5][6][7][8] This proceeds under milder conditions and often yields cleaner crystalline products, though reagents are more expensive.

Q: What is the expected Melting Point for validation? A: The pure 7-Methoxy-2-methylquinolin-4-ol should have a melting point in the range of 257–258°C (often decomposes). A sharp MP indicates high purity.

References

  • Conrad, M., & Limpach, L. (1887).[9] Ueber das Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. (Demonstrates the importance of rapid cyclization at 250°C).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Alternative Meldrum's acid/malonate pathways).

  • BenchChem Technical Guide. (2025). Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (Provides modern context on workup and PPA variations).

Sources

Technical Support Hub: Optimization of 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Topic: Synthesis & Optimization of 7-Methoxy-2-methylquinolin-4-ol (CAS: 19490-87-0)[1]

Executive Summary & Chemical Profile

7-Methoxy-2-methylquinolin-4-ol (often tautomerized as 7-methoxy-2-methyl-4-quinolinone) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for protease inhibitors (e.g., Simeprevir) and various antimalarial and anticancer agents.[1]

The industry-standard synthesis is the Conrad-Limpach cyclization , involving the condensation of m-anisidine with ethyl acetoacetate followed by high-temperature cyclization. While robust, this pathway is prone to specific failure modes: incomplete condensation, regioisomeric contamination (5-methoxy isomer), and "tarring" during the thermal step.[1]

This guide provides a self-validating protocol and troubleshooting matrix to maximize yield and purity.

Chemical Data Table
PropertySpecification
IUPAC Name 7-Methoxy-2-methylquinolin-4-ol
CAS Number 19490-87-0
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Key Impurity 5-Methoxy-2-methylquinolin-4-ol (Regioisomer)
Solubility Soluble in hot alcohols, DMSO, DMF; insoluble in water.[1]

The "Golden Path" Protocol

This optimized workflow prioritizes regioselectivity (favoring the 7-isomer) and operational safety.

Step 1: Enamine Formation (Condensation)[1]
  • Reagents: m-Anisidine (1.0 eq), Ethyl acetoacetate (1.1 eq).[1]

  • Solvent: Toluene or Benzene (with Dean-Stark trap).[1]

  • Catalyst: Catalytic Acetic Acid or p-TsOH (0.01 eq).[1]

  • Process: Reflux with continuous azeotropic removal of water.

  • Checkpoint: Monitor the disappearance of m-anisidine via TLC/HPLC. The intermediate is Ethyl 3-(3-methoxyphenylamino)but-2-enoate .[1]

Step 2: Thermal Cyclization (Conrad-Limpach)[1]
  • Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or high-boiling mineral oil.[1]

  • Temperature: 250°C (Critical).

  • Process: Add the Step 1 intermediate dropwise into the pre-heated (250°C) solvent.

  • Mechanism: High temperature is required to overcome the activation energy for aromaticity-breaking cyclization.

  • Workup: Cool to room temperature. The product typically precipitates. Dilute with hexane/heptane to maximize precipitation, filter, and wash to remove the oily solvent.[1]

Visualizing the Pathway & Logic

The following diagram illustrates the reaction flow and the critical decision points for regioselectivity.

ConradLimpach Start m-Anisidine + Ethyl Acetoacetate Enamine Enamine Intermediate (Ethyl 3-(3-methoxyphenylamino)but-2-enoate) Start->Enamine Condensation (- H₂O) Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Dropwise Addition Product7 7-Methoxy-2-methylquinolin-4-ol (Major Product - Sterically Favored) Cyclization->Product7 Cyclization at C6 (Para to OMe) Product5 5-Methoxy-2-methylquinolin-4-ol (Minor Impurity - Sterically Hindered) Cyclization->Product5 Cyclization at C2 (Ortho to OMe)

Figure 1: Mechanistic pathway of the Conrad-Limpach synthesis showing the bifurcation of regioselectivity. The 7-methoxy isomer is favored due to steric hindrance at the C2 position of the aniline ring.

Troubleshooting Guide (Q&A Format)

Module 1: The Condensation Step (Enamine Formation)[1]

Q: My yield is low, and I see unreacted aniline. What went wrong?

  • Diagnosis: Incomplete water removal. The condensation is an equilibrium reaction. If water is not physically removed, the reaction will stall.[1]

  • Solution: Ensure your Dean-Stark trap is functioning correctly. Use dry solvents (Toluene).[1] Adding a molecular sieve trap in the reflux line can assist.

  • Expert Insight: Do not proceed to Step 2 until Step 1 is >98% complete. Unreacted aniline in the high-temperature step will decompose into tar, complicating purification.[1]

Q: Can I use ethanol as a solvent for Step 1?

  • Answer: No. While ethanol is often used for low-temperature condensations, it does not allow for azeotropic water removal at a temperature high enough to drive this specific sterically hindered aniline to completion efficiently.[1] Toluene or Benzene are preferred.

Module 2: The Thermal Cyclization (Critical Phase)

Q: The reaction mixture turned into a black tar upon adding the intermediate. Why?

  • Diagnosis: Thermal shock or "dumping." Adding the intermediate too quickly lowers the temperature of the reaction medium below the activation threshold (approx. 240-250°C).

  • Mechanism: Below the cyclization threshold, the intermediate undergoes polymerization rather than cyclization.

  • Solution: Add the intermediate dropwise (or via syringe pump) into the vigorously stirring solvent maintained strictly at 250°C. The temperature must not drop significantly during addition.

Q: Why use Dowtherm A? Can I use something cheaper like paraffin oil?

  • Answer: You can use mineral oil, but Dowtherm A (boiling point ~258°C) is superior because:

    • It is less viscous, allowing better stirring and heat transfer.[1]

    • It is easier to wash off the final product using hexane or toluene. Mineral oil residues are notoriously difficult to remove from the crystalline product.

Module 3: Regioselectivity & Purification

Q: How do I separate the 5-methoxy impurity from the 7-methoxy product?

  • Context: m-Anisidine cyclization yields primarily the 7-methoxy isomer (closure para to the methoxy group) because the 5-methoxy path (closure ortho to the methoxy group) is sterically crowded by the methoxy group itself. However, 5-10% of the 5-methoxy isomer may form.

  • Protocol:

    • Precipitation: Upon cooling the Dowtherm A mixture, the 7-methoxy isomer typically crystallizes out first and more cleanly.

    • Recrystallization: Recrystallize the crude solid from Ethanol or Acetic Acid . The 7-methoxy isomer is less soluble than the 5-methoxy isomer in ethanol, allowing the impurity to remain in the mother liquor.

    • Verification: Check 1H NMR. The 5-methoxy isomer will show different coupling patterns for the aromatic protons due to the loss of symmetry and different proximity to the nitrogen.

Safety & Scalability

Q: What are the major safety hazards for scale-up?

  • Thermal Hazard: Handling solvents at 250°C poses a severe fire and burn risk. Ensure the reactor is rated for these temperatures and has adequate headspace for solvent expansion.

  • Ethanol Elimination: The cyclization releases ethanol as a byproduct (gas phase at 250°C).

    • Risk: Rapid evolution of ethanol vapor can over-pressurize the vessel or cause foaming.

    • Mitigation: Ensure the reactor has a wide-bore vent or a condenser set to distill off the ethanol safely as it forms.

References

  • Classic Conrad-Limpach Synthesis

    • Conrad, M., & Limpach, L. (1887).[1] "Ueber das Chinaldin und seine Homologen." Berichte der deutschen chemischen Gesellschaft.

    • Note: The foundational text establishing the high-temperature cycliz
  • Regioselectivity Studies

    • Reitsema, R. H. (1948).[1][2] "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews.

    • Source:[1]

  • Modern Optimization & Solvents

    • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Discusses the use of Dowtherm A).

    • Source:[1]

  • Synthesis of 7-Methoxy-2-methyl-4-quinolinol

    • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946).[1] "Synthesis of 4-Hydroxyquinolines." Journal of the American Chemical Society.

    • Source:[1]

Sources

Technical Support Center: Purification of Quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Help Desk. Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist

Introduction: Why is my Quinolinol "Stuck"?

If you are reading this, you are likely staring at a column that refuses to elute, a product that has turned an inexplicable shade of green, or a suspension that won't dissolve nor crystallize.

Quinolinol derivatives (specifically 8-hydroxyquinoline scaffolds) present a "perfect storm" for purification challenges:

  • Amphoteric Nature: They possess both basic nitrogen and acidic phenolic protons, leading to zwitterionic behavior that defies standard solubility logic.

  • Metal Chelation: They are aggressive bidentate ligands. They will scavenge trace iron from your silica gel, turning your product colored and causing severe peak tailing.

  • H-Bonding: Strong intermolecular interactions lead to high melting points and poor solubility in standard organic solvents.

This guide moves beyond generic advice. We focus on the causality of these failures and provide self-validating protocols to resolve them.

Module 1: Chromatography Troubleshooting

The Issue: Severe tailing, streaking, or total retention on silica gel.

Root Cause Analysis

Standard silica gel contains acidic silanol groups (


) and trace metal impurities (Fe, Al).
  • Mechanism A (H-Bonding): The basic nitrogen of the quinoline ring H-bonds strongly with acidic silanols.

  • Mechanism B (Chelation): The 8-hydroxy and 1-nitrogen motif chelates trace metals fixed on the silica, effectively "gluing" the compound to the stationary phase.

Solution: The "Deactivation" Strategy

You must mask the silanols or compete for the binding sites.

Q: I added 1% MeOH, but it's still streaking. What now? A: Methanol is insufficient. You need a base to neutralize the silica surface.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.

  • Why: The amine creates a buffer layer on the silica, blocking the acidic sites.

Q: My product is turning green on the column. A: This is the "Iron Test." Your compound is stripping iron from the silica.

  • Protocol: Pre-wash your silica column with EDTA-saturated eluent or use Reverse Phase (C18) silica, which is generally metal-free.

Decision Tree: Mobile Phase Selection

G start Start: TLC Analysis tailing Is there tailing/streaking? start->tailing metal Is the spot colored (Green/Red)? tailing->metal Yes standard Use Standard Conditions (Hex/EtOAc) tailing->standard No add_base Add 1% TEA or NH4OH to Mobile Phase metal->add_base No (Just Tailing) chelation Metal Chelation Detected metal->chelation Yes acid_wash Switch to Acid-Washed Silica or C18 Reverse Phase chelation->acid_wash

Figure 1: Logic flow for selecting mobile phase modifiers based on TLC behavior.

Module 2: Solubility & Crystallization

The Issue: The compound "oils out" or refuses to dissolve in single solvents.

The Zwitterion Trap

Quinolinols have an Isoelectric Point (pI) , typically between pH 7.0 and 7.5.

  • At pI: Net charge is zero. Solubility in water is lowest; solubility in organics is unpredictable due to high lattice energy.

  • Below pI (Acidic): Cationic form (

    
    ).[1] Soluble in water/alcohols.
    
  • Above pI (Basic): Anionic form (

    
    ). Soluble in water/base.
    

Q: How do I recrystallize a stubborn quinolinol? A: Use the "pH Swing" method rather than just thermal gradients.

Table 1: Solvent Compatibility Guide
Solvent SystemSuitabilityNotes
Ethanol (Abs) HighBest for general recrystallization. often requires trace acid (HCl) to initiate dissolution.
Acetic Acid HighExcellent solvent. Product often crystallizes as the acetate salt.
DMF / Water MediumGood for final polishing. Dissolve in hot DMF, add water until turbid.
Chloroform LowOften leads to "oiling out" unless the compound is highly lipophilic.
Acetonitrile MediumUseful for highly polar derivatives, but solubility drops sharply with cooling.
Module 3: Metal Impurities (The "Phantom" Color)

The Issue: The NMR is clean, but the solid is off-white, green, or pink.

Mechanism

Trace amounts (ppm levels) of Fe(III) or Cu(II) form intensely colored complexes with quinolinols. Standard chromatography often fails to remove them because the metal complex co-elutes with the ligand.

Protocol: The Acid-Wash Demetallation

Do not rely on chromatography. Use chemical washing.

  • Dissolve: Dissolve crude solid in DCM or EtOAc (if soluble). If insoluble, use a minimal amount of MeOH.

  • Scavenge: Wash the organic layer 3x with 1M HCl or 10% EDTA solution (pH adjusted to 4).

    • Visual Cue: The aqueous layer will often turn colored (removing the metal), leaving the organic layer colorless.

  • Neutralize: Wash with brine, dry over

    
    , and concentrate.
    
Module 4: Master Protocols
Protocol A: Isoelectric Precipitation (The "Crash" Method)

Best for: Large scale purification of amphoteric derivatives.

  • Dissolution: Suspend the crude quinolinol in water.

  • Acidification: Add 6M HCl dropwise with stirring until the solution becomes clear (pH < 2).

    • Checkpoint: If solids remain, filter them out (these are non-basic impurities).

  • Precipitation: Slowly add 6M NaOH or

    
     while monitoring pH.
    
  • The Critical Zone: As pH approaches 7.0–7.5 (the pI), a heavy precipitate will form.

  • Collection: Filter the solid at pH 7. Wash with cold water and then cold acetone (to remove organic impurities).

  • Drying: Dry under vacuum at 60°C. Note: Some derivatives sublime; check TGA/DSC data if available.

Protocol B: Deactivated Silica Preparation

Best for: Flash chromatography of sensitive derivatives.

  • Slurry silica gel in Hexane/EtOAc (desired starting ratio).

  • Add 1% Triethylamine (TEA) to the slurry.

  • Stir for 10 minutes.

  • Pack the column.

  • Flush: Run 2 column volumes of mobile phase (with 1% TEA) before loading the sample.

    • Reason: This saturates the silica surface with amine, preventing your product from sticking irreversibly.

Workflow Visualization: Acid-Base Purification

Workup raw Crude Mixture (Solid/Oil) acid Add HCl (aq) pH < 2 raw->acid filter Filter Insoluble Impurities acid->filter base Add NaOH to pH ~7.2 filter->base Filtrate precip Precipitate Forms (Zwitterion) base->precip wash Wash: 1. Water 2. Cold Acetone precip->wash

Figure 2: Isoelectric precipitation workflow for amphoteric quinolinol purification.

References
  • Phillips, J. P. (1956). The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297.

  • Hollingsworth, C. A., et al. (1956). Solubility of 8-Quinolinol in Water and in Electrolyte Solutions. Journal of the American Chemical Society.

  • BenchChem. (2025).[1][2] Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Technical Notes.

  • Song, Y., et al. (2013). Purification method of 8-hydroxyquinoline crude product. CN Patent 103304477B.

  • Mellor, D. P., & Maley, L. (1948). Stability constants of internal complexes. Nature, 161, 436. (Foundational text on Quinolinol-Metal stability sequences).

Disclaimer: These protocols are for research use only. Always consult the SDS for specific derivatives, as toxicity and sublimation properties vary.

Sources

Technical Support Center: 7-Methoxy-2-methylquinolin-4-ol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Welcome to the Technical Support Center. This guide addresses the stability profile of 7-Methoxy-2-methylquinolin-4-ol (also referred to as 7-Methoxy-2-methyl-4-quinolinol or its tautomer 7-Methoxy-2-methylquinolin-4(1H)-one ).[1]

Compound Data:

  • CAS Number: 103624-90-4[1][2][3]

  • Molecular Formula: C₁₁H₁₁NO₂[1]

  • Molecular Weight: 189.21 g/mol [1][2][4]

  • Core Instability Factors: Tautomeric equilibrium shift, photo-oxidation, and hygroscopic hydrolysis.[1]

The "Stability Paradox": Researchers often face inconsistent purity results because this compound exists in a dynamic equilibrium between its enol form (4-hydroxyquinoline) and keto form (4-quinolone) .[1] While the keto form is generally more thermodynamically stable in the solid state, improper solvent choice or pH can shift this equilibrium, exposing the molecule to rapid oxidative degradation.

Critical Storage Parameters (The "Why" and "How")

Q: What are the absolute storage requirements for the solid powder?

A: Long-term stability requires arresting kinetic degradation pathways.[1]

  • Temperature: Store at -20°C . While some suppliers list "Room Temperature" for short-term shipping, long-term storage at ambient temperature accelerates oxidative demethylation.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The electron-rich methoxy group at position 7 makes the aromatic ring susceptible to electrophilic attack by atmospheric oxygen.[1]

  • Container: Amber glass vials with Teflon-lined caps. Plastic containers are permeable to oxygen and moisture over time.[1]

Q: Why did my compound turn yellow/brown inside the vial?

A: This indicates Photo-Oxidative Degradation .[1] Quinolines are photosensitizers.[1] Upon exposure to UV or visible light, the conjugated system absorbs energy, generating reactive oxygen species (ROS) if oxygen is present.[1] This leads to the formation of N-oxides or complex polymers (tars), which manifest as a yellow-to-brown discoloration.[1]

  • Corrective Action: If the color change is slight, repurify via recrystallization.[1] If deep brown, discard the lot.[1]

Q: Can I store the compound in solution?

A: Not recommended for >24 hours. If you must store a stock solution:

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid protic solvents like ethanol or water for storage, as they facilitate proton exchange and tautomeric shifting.[1]

  • Temperature: -80°C is mandatory for solutions to freeze the solvent matrix completely and stop diffusion-controlled reactions.[1]

  • Limit: Use within 1 month.

Chemical Stability & Degradation Mechanisms

Q: What is the primary degradation pathway I need to worry about?

A: The primary threat is Oxidative Instability coupled with Tautomeric Shift .[1]

  • Tautomerism: In solution, the 4-hydroxy form (enol) can tautomerize to the 4-quinolone form (keto).[1] The enol form is more nucleophilic and prone to oxidation.[1]

  • N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized to an N-oxide, particularly if stored in the presence of light and air.[1]

  • Demethylation: Although slower, the 7-methoxy group can undergo hydrolysis or oxidative cleavage under acidic conditions, yielding the 7-hydroxy derivative.[1]

Visualization: Degradation & Tautomerism Pathways

DegradationPathways Compound 7-Methoxy-2-methylquinolin-4-ol (Enol Form) Tautomer 7-Methoxy-2-methylquinolin-4(1H)-one (Keto Form - More Stable) Compound->Tautomer Equilibrium (Solvent Dependent) NOxide N-Oxide Degradant (Yellow impurity) Compound->NOxide Oxidation (Air/Light) Demethyl 7-Hydroxy Derivative (Hydrolysis Product) Compound->Demethyl Acidic Hydrolysis Polymer Photo-dimers / Tars (Brown precipitate) Tautomer->Polymer UV Light (Photolysis)

Caption: Figure 1.[1][4][5] Tautomeric equilibrium and primary degradation vectors (Oxidation, Hydrolysis, Photolysis) for 7-Methoxy-2-methylquinolin-4-ol.

Handling & Re-constitution Protocols

Protocol A: Re-constitution for Biological Assays

Objective: Create a stable stock solution without inducing precipitation or degradation.

  • Equilibrate: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[1]

  • Solvent Choice: Use DMSO (Anhydrous, ≥99.9%) .[1]

    • Why? DMSO solubilizes both tautomers effectively.[1]

  • Concentration: Prepare a 10 mM to 50 mM stock. Higher concentrations are more stable as they reduce the solvent-to-solute ratio, minimizing oxidative exposure per molecule.[1]

  • Dissolution: Vortex gently. Do not sonicate for >30 seconds, as sonication generates heat and free radicals.[1]

Protocol B: Purity Verification (Quick Check)

Objective: Determine if your stored sample has degraded.[1]

Method: Thin Layer Chromatography (TLC)[1]

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Dichloromethane : Methanol (95:5 v/v).[1]

  • Visualization: UV light at 254 nm.

  • Interpretation:

    • Single Spot (Rf ~0.4-0.6): Pure.[1]

    • Spot at Baseline: Polymer/Tar degradation.[1]

    • Spot near Solvent Front: Non-polar oxidation products.[1]

    • Trailing/Streaking: Indicates tautomeric interconversion on silica (acidic nature of silica catalyzes shift).[1] Note: Add 1% Triethylamine to mobile phase to sharpen spots.

Summary Data Tables

Table 1: Stability Matrix vs. Storage Conditions
Storage ConditionPhaseEstimated Shelf LifeRisk Factor
-20°C, Dark, Inert Gas Solid24 Months Minimal (Ideal)
+4°C, Dark, SealedSolid6-12 MonthsSlow Oxidation
RT (25°C), Light ExposureSolid< 1 MonthPhoto-degradation
-80°C in DMSOSolution3-6 MonthsHygroscopicity of DMSO
-20°C in DMSOSolution1 MonthFreeze/Thaw Cycles
+4°C in Aqueous BufferSolution< 24 Hours Hydrolysis / Precipitation
Table 2: Solvent Compatibility Guide
SolventSolubility RatingStability ImpactRecommendation
DMSO ExcellentHighPreferred for Stock
Methanol GoodModerateGood for immediate use; promotes tautomerism
Water PoorLowAvoid for storage; use only for final dilution
Acetone ModerateLowVolatile; concentration changes rapidly

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217342, 7-Methoxy-2-methylquinolin-4-ol.[1] Retrieved January 31, 2026, from [Link][1]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines.[1] Chemical Reviews, 30(1), 113–144.[1] (Foundational text on Quinoline stability and tautomerism).

Sources

Technical Support Center: Bioassay Optimization for 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Mitigating Interference Mechanisms for Quinoline-4-ol Scaffolds Last Updated: January 31, 2026[1][2][3]

Executive Summary & Compound Profile

Compound: 7-Methoxy-2-methylquinolin-4-ol (MMQ) Primary Challenge: This scaffold presents a "trifecta" of assay interference risks: intrinsic fluorescence, colloidal aggregation, and metal chelation.[1][2][3] Its behavior is governed by the equilibrium between its enol (4-hydroxy) and keto (4-quinolone) tautomers.[1][2][3]

Quick Reference Data:

ParameterCharacteristicImpact on Assay
Chromophore Quinoline core + 7-Methoxy auxochromeHigh Risk: Blue fluorescence (approx.[1][2][3] Ex 320-350nm / Em 380-450nm).[1][2][3]
Solubility Planar, aromatic, moderate lipophilicityMedium Risk: Colloidal aggregation in aqueous buffers >10 µM.[4]
Reactivity N-1 and O-4 motifMedium Risk: Bidentate chelation of divalent cations (

,

).[1][2][3]
Tautomerism 4-hydroxy

4-quinolone
High Risk: pH-dependent solubility and binding mode shifts.[1][2][3]

Critical Troubleshooting Modules

Module A: Optical Interference (Fluorescence & Quenching)

The Issue: Users often report anomalously high background signals in fluorescence intensity (FI) assays or false positives in FRET/TR-FRET assays.

The Mechanism: MMQ is not optically silent.[2][3] The 7-methoxy group acts as an electron-donating group (EDG), increasing electron density in the aromatic system.[2] This typically results in a bathochromic shift (red shift) compared to unsubstituted quinoline, pushing emission into the 400–450 nm range.[4]

  • Direct Interference: If your assay uses a blue fluorophore (e.g., AMC, Coumarin, DAPI), MMQ mimics the signal.[4]

  • Inner Filter Effect (IFE): MMQ absorbs excitation light at ~320–340 nm, "stealing" photons meant for your assay's fluorophore.[4]

Diagnostic Protocol: The "Mock" Spike

  • Prepare assay buffer without enzyme/protein.[1][2][3][4]

  • Add fluorophore substrate at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     concentration.[1][2][3]
    
  • Titrate MMQ (0.1 nM to 100 µM).[1][2][3][4]

  • Result: If signal increases with MMQ concentration, you have intrinsic fluorescence.[1][3][4] If signal decreases linearly (Beer-Lambert), you have quenching/IFE.[1][2][3]

Solution:

  • Switch Readouts: Move to Red-shifted dyes (e.g., Rhodamine, Cy5) where MMQ emission is negligible.[4]

  • Use TR-FRET: Time-Resolved Fluorescence Energy Transfer uses a delay (typically 50–100 µs) before reading.[1][2][3][5] MMQ fluorescence has a short lifetime (<10 ns) and will decay before the measurement window opens.[4]

Module B: Colloidal Aggregation (Promiscuous Inhibition)[4]

The Issue: Steep dose-response curves (Hill slope > 2.0) or "bell-shaped" inhibition curves.[1][2][3]

The Mechanism: Planar aromatic compounds like MMQ stack in aqueous solution, forming colloidal particles (100–1000 nm diameter). These colloids sequester enzymes, causing non-specific inhibition. This is the hallmark of a PAINS (Pan-Assay Interference Compounds) false positive.

Diagnostic Protocol: Detergent Sensitivity

  • Run the dose-response curve in standard buffer.[1][2][3]

  • Repeat the curve with 0.01% Triton X-100 or 0.005% Tween-20 .[1][2][3]

  • Result: If the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     shifts significantly (e.g., from 1 µM to >50 µM) upon adding detergent, the original activity was likely due to aggregation.
    

Visualization of Interference Logic:

BioassayTroubleshooting Start Abnormal IC50 / Signal CheckSlope Check Hill Slope Start->CheckSlope CheckBg Check Background Start->CheckBg Agg Suspect Aggregation CheckSlope->Agg Slope > 2.0 Fluor Suspect Fluorescence CheckBg->Fluor High Signal in Blank Detergent Add 0.01% Triton X-100 Agg->Detergent Validation RedShift Switch to Red Dye (>600nm) Fluor->RedShift Mitigation

Caption: Decision tree for isolating MMQ interference mechanisms based on kinetic data artifacts.

Module C: Tautomerism & Metal Chelation

The Issue: Inconsistent potency when changing buffer pH or using metalloenzymes (kinases, HDACs).

The Mechanism:

  • Tautomerism: MMQ exists in equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms.[1][2][3] In polar solvents (water/DMSO), the keto form is thermodynamically favored.[4] However, binding pockets may select for the enol form.[4]

  • Chelation: The keto oxygen (position 4) and the ring nitrogen (position 1) can form a bidentate clamp around divalent metals (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ), stripping them from enzyme active sites.

Tautomeric Equilibrium Diagram:

Tautomerism Enol Enol Form (4-hydroxyquinoline) Favored in: Non-polar solvents Keto Keto Form (4-quinolone) Favored in: Water/DMSO/PBS Enol->Keto  Tautomerization  

Caption: The 4-quinolone (keto) tautomer dominates in aqueous assay buffers, influencing solubility and metal binding.

Solution:

  • Buffer Locking: Maintain a strict pH.[1][2][3][4] The keto form is stable at neutral pH.[2][3]

  • Metal Supplementation: If testing a metalloenzyme, run a control with excess metal cofactor (e.g., increase ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     from 1 mM to 10 mM). If inhibition decreases, MMQ is acting as a chelator, not a competitive inhibitor.[4]
    

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to improve the solubility of MMQ? A: Yes, but with caution. MMQ is soluble in DMSO, but upon dilution into aqueous buffer (PBS/HEPES), it may "crash out" if the final DMSO concentration is too low (<1%) or the compound concentration is too high (>50 µM).[4]

  • Recommendation: Prepare a 1000x stock in 100% DMSO.[1][2][3][4] Dilute slowly into buffer with rapid vortexing. Ensure final DMSO is 1-2% if your protein tolerates it.[1][2][3]

Q2: Why does MMQ show activity in my fluorescence polarization (FP) assay but not in SPR? A: This is a classic "Optical False Positive."[3][4] In FP, if the compound fluoresces at the same wavelength as your tracer, it adds depolarized light to the total intensity, artificially lowering the mP value (mimicking displacement). SPR (Surface Plasmon Resonance) is label-free and immune to fluorescence interference, making it a superior orthogonal validation method for this compound.[1][3]

Q3: Is MMQ a PAINS (Pan-Assay Interference Compound)? A: While the specific molecule MMQ is not always flagged in standard filters, the quinolone core is a frequent offender in HTS libraries due to aggregation and metal chelation. It should be treated as a "Potential Aggregator" until proven otherwise via the Triton X-100 test described in Module B.[2]

References

  • Baell, J. B., & Holloway, G. A. (2010).[4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3][6] Journal of Medicinal Chemistry. Link[4][6]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[4] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Simeonov, A., et al. (2008).[4] Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry. Link[4]

  • Shoichet, B. K. (2006).[3][4] Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. Link

  • Lakowicz, J. R. (2006).[3][4] Principles of Fluorescence Spectroscopy. Springer.[1][2][3][4][7] (Reference for Quinoline Fluorescence Mechanics). Link

Sources

Scaling up the synthesis of 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Synthesis of 7-Methoxy-2-methylquinolin-4-ol

Topic: High-Temperature Scale-Up & Process Safety for Quinoline Scaffolds Ticket ID: #SC-7M2MQ-001 Status: Open / Guide Generated[1]

Executive Summary & Route Analysis

User Query: "We are moving from gram-scale synthesis of 7-Methoxy-2-methylquinolin-4-ol to kilogram batches. Our current yield is inconsistent, and handling the high-temperature cyclization is a safety concern. How do we stabilize this process?"

Technical Response: The synthesis of 7-Methoxy-2-methylquinolin-4-ol (also known as 7-methoxy-2-methyl-4-quinolinol) typically proceeds via the Conrad-Limpach synthesis . This route involves the condensation of m-anisidine with ethyl acetoacetate, followed by a thermal cyclization.

On a small scale, researchers often perform the cyclization in a "one-pot" or sealed tube manner. However, scaling this requires a fundamental shift in engineering controls due to the exothermic nature of the condensation and the extreme temperatures (250°C+) required for the cyclization step.[1]

The Core Challenge: The activation energy for the cyclization of the intermediate enamine (β-anilino crotonate) is high.[1] Achieving this requires a solvent like Dowtherm A (diphenyl ether/biphenyl eutectic).[1] The primary failure modes on scale-up are thermal runaway during addition and product entrapment in the viscous, high-boiling solvent during workup.

Process Workflow Visualization

The following diagram outlines the optimized workflow for scaling this reaction, emphasizing the critical "Hot Addition" protocol to maintain thermal control.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization (Critical) cluster_2 Step 3: Work-up & Purification Start m-Anisidine + Ethyl Acetoacetate Condensation Reflux (Ethanol/Toluene) Dean-Stark Water Removal Start->Condensation Isolation1 Evaporation & Drying (Crucial: Remove all water) Condensation->Isolation1 Addition Controlled Addition of Enamine to Hot Solvent Isolation1->Addition Dissolve in min. solvent PreHeat Pre-heat Dowtherm A to 250°C PreHeat->Addition Cyclization Hold at 250-260°C (Methanol Evolution) Addition->Cyclization Flash Cyclization Cooling Cool to 80-100°C Cyclization->Cooling Precipitation Add Non-Polar Solvent (Hexane/Heptane) or Acetone Cooling->Precipitation Filtration Filtration & Washing (Remove Dowtherm) Precipitation->Filtration Final 7-Methoxy-2-methylquinolin-4-ol (>95% Purity) Filtration->Final

Caption: Optimized Conrad-Limpach scale-up workflow featuring the "Hot Addition" technique to manage thermal load and byproduct evolution.

Technical Modules & Troubleshooting

Module 1: Enamine Formation (The Precursor)

Objective: Synthesize ethyl 3-(3-methoxyphenylamino)but-2-enoate.

ParameterSpecificationWhy it matters?
Stoichiometry 1.0 eq m-Anisidine : 1.1 eq Ethyl AcetoacetateSlight excess of keto-ester drives reaction to completion.
Catalyst 0.5 mol% HCl or Acetic AcidAccelerates Schiff base formation.[1]
Water Removal Dean-Stark trap or Molecular SievesCritical: Water inhibits the reaction and hydrolyzes the product back to starting materials.

Troubleshooting Q&A:

  • Q: My enamine oil is dark and contains unreacted aniline. Can I proceed?

    • A: No. Unreacted m-anisidine will oxidize at 250°C, forming tar that poisons the crystallization of the final quinoline.

    • Fix: Drive the reaction to >98% conversion using toluene reflux with a Dean-Stark trap. If conversion stalls, add fresh catalyst and 0.1 eq of ethyl acetoacetate.[1]

Module 2: Thermal Cyclization (The Hazard Zone)

Objective: Ring closure at 250°C in Dowtherm A.

Protocol (Self-Validating):

  • The Solvent: Use Dowtherm A (or Diphenyl Ether).[1] It boils at ~258°C.[1]

  • The Setup: A 3-neck flask with a mechanical stirrer (high torque), internal thermometer, and a distillation head (to remove the ethanol byproduct generated during cyclization).[1]

  • The Process: Heat the solvent to a rolling boil (250-255°C). Slowly add the enamine (either neat or dissolved in a minimum amount of warm Dowtherm) via a dropping funnel or pump.[1]

    • Why? Adding the substrate to the heat (Flash Cyclization) ensures low concentration of the intermediate, favoring intramolecular cyclization over intermolecular polymerization.[1]

Troubleshooting Q&A:

  • Q: The reaction mixture foamed over violently upon addition.

    • A: This is caused by the rapid evolution of ethanol (byproduct) and potential thermal expansion.[1]

    • Fix: Reduce the addition rate. Ensure the distillation path is wide and unobstructed to allow ethanol vapor to escape immediately.[1]

  • Q: I see a significant amount of "5-methoxy" isomer.

    • A: The Conrad-Limpach cyclization of m-anisidine is regioselective for the 7-methoxy isomer (para to the methoxy group) due to steric hindrance at the 2-position (ortho).[1] However, lower temperatures (<240°C) reduce this selectivity.[1]

    • Fix: Ensure the reaction temperature stays strictly above 245°C. High temperature favors the thermodynamic product (7-methoxy).[1]

Module 3: Purification (The Cleanup)

Objective: Removing the high-boiling, oily Dowtherm A.[1]

Troubleshooting Q&A:

  • Q: The product is a sticky solid and smells like Dowtherm.

    • A: Dowtherm A freezes at 12°C and is viscous.[1] Simple filtration often fails to remove it efficiently.[1]

    • Fix:

      • Cool the reaction mixture to ~80°C.

      • Add an "anti-solvent" like Heptane or Toluene (slowly) to dilute the Dowtherm and keep it in the liquid phase while the quinoline precipitates.[1]

      • Filter while warm (40-50°C).

      • Wash the filter cake copiously with acetone or hot ethanol to remove residual diphenyl ether.[1]

FAQ: Specific Scale-Up Issues

Q1: Can I use a different solvent to avoid Dowtherm A?

  • Answer: Generally, no.[1] The cyclization requires temperatures >240°C. Lower boiling solvents (like sulfolane or ethylene glycol) often lead to incomplete reaction or different pathways.[1] Mineral oil is an alternative, but it is much harder to wash off the final product than Dowtherm (which is soluble in acetone/toluene).[1]

Q2: Why is the yield lower on the 1kg scale compared to the 10g scale?

  • Answer: This is usually due to heat transfer limitations .[1] On a 10g scale, the addition is fast, and the temperature recovers quickly.[1] On 1kg, adding the enamine cools the bulk solvent, dropping the temp below 240°C.[1]

  • Solution: Use a heating mantle with higher wattage density or an oil bath set to 270°C to maintain internal temp >245°C during addition.[1]

Q3: Is the product sensitive to light or air?

  • Answer: 4-Hydroxyquinolines are generally stable, but the electron-rich 7-methoxy ring can be prone to oxidation over long periods.[1] Store the dry solid in amber bottles. If the solid turns pink/brown, recrystallize from DMF/Ethanol.[1]

References

  • Conrad-Limpach Synthesis Mechanism & Overview.

    • Title: Conrad-Limpach Synthesis[1][2][3][4]

    • Source: SynArchive[1]

    • URL:[Link]

  • Scale-Up of 4-Hydroxyquinolines.

    • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents
    • Source: MDPI (Molecules)[1]

    • URL:[Link][1]

  • Regioselectivity in m-Anisidine Cycliz

    • Title: Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] (Context on regioselectivity in similar systems)
    • Source: University of Chicago Knowledge Base
    • URL:[Link][1]

  • General Protocol for Quinoline Synthesis.

    • Title: Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Deriv
    • Source: BenchChem[1][3]

Sources

Identifying and characterizing byproducts in 7-Methoxy-2-methylquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Optimization in 7-Methoxy-2-methylquinolin-4-ol Synthesis

Introduction: The Criticality of the 3-Methoxyaniline Cyclization

In the synthesis of 7-Methoxy-2-methylquinolin-4-ol (often existing as the 4(1H)-quinolinone tautomer), the standard route is the Conrad-Limpach synthesis .[1] This involves the condensation of 3-methoxyaniline (m-anisidine) with ethyl acetoacetate, followed by high-temperature thermal cyclization.

While robust, this pathway is prone to specific regiochemical and kinetic pitfalls. The presence of the methoxy group at the meta position of the aniline precursor creates two nucleophilic sites for cyclization (ortho and para to the nitrogen), leading to the notorious "5-isomer" impurity. Furthermore, the high activation energy required for the final ring closure often leaves residual uncyclized enamine intermediates.

This guide addresses the identification, minimization, and removal of these specific byproducts.

Module 1: The Regioisomer Challenge (7-OMe vs. 5-OMe)

The Issue: The cyclization of the enamine intermediate (ethyl 3-((3-methoxyphenyl)amino)but-2-enoate) can occur at two positions on the aromatic ring:

  • Para to the methoxy group: Yields the target 7-Methoxy-2-methylquinolin-4-ol .

  • Ortho to the methoxy group: Yields the byproduct 5-Methoxy-2-methylquinolin-4-ol .

Steric hindrance usually disfavors the 5-isomer, but it typically persists at levels of 5–15% depending on the thermal ramp rate and solvent choice.

Visualizing the Pathway

ConradLimpach Reactants 3-Methoxyaniline + Ethyl Acetoacetate Intermediate Enamine Intermediate (Schiff Base/Crotonate) Reactants->Intermediate Condensation (-H2O) Target TARGET: 7-Methoxy-2-methylquinolin-4-ol (Major Product) Intermediate->Target Thermal Cyclization (250°C, -EtOH) Byproduct IMPURITY: 5-Methoxy-2-methylquinolin-4-ol (Minor Product) Intermediate->Byproduct Steric Clash

Figure 1: Bifurcation of the Conrad-Limpach cyclization showing the origin of the 5-methoxy impurity.

Troubleshooting & Characterization

Q: How do I definitively distinguish the 7-OMe target from the 5-OMe impurity using NMR? A: You must look at the aromatic region splitting patterns (coupling constants). The substitution pattern of the benzene ring dictates the signal multiplicity.

FeatureTarget: 7-Methoxy Isomer Impurity: 5-Methoxy Isomer
H-8 Proton Singlet (d, J~2.5Hz) Isolated by the methoxy group.Doublet (d, J~8Hz) Coupled to H-7.
H-5 Proton Doublet (d, J~9Hz) Ortho-coupled to H-6.N/A (Substituted by OMe)
H-7 Proton N/A (Substituted by OMe)Triplet/dd (t, J~8Hz) Coupled to H-6 and H-8.
Spin System Two neighbors (H5, H6) + One isolated (H8).Three contiguous protons (H6-H7-H8).

Protocol: If you observe a triplet or a "doublet of doublets" integrating to 1H in the aromatic region (approx 7.0–7.5 ppm), you have significant 5-isomer contamination.

Module 2: Incomplete Cyclization (The "Oil" Problem)

The Issue: The Conrad-Limpach cyclization is thermally demanding (typically requiring >250°C). If the reaction temperature drops or the ethanol byproduct is not removed efficiently, the reaction stalls at the enamine intermediate . This intermediate is often an oil, whereas the quinolinol product is a high-melting solid.

Q: My product is sticky/oily and has a low melting point. What happened? A: You likely have residual enamine (ethyl 3-((3-methoxyphenyl)amino)but-2-enoate).

Diagnostic Check:

  • TLC: The enamine is less polar than the quinolinol. Run TLC in 5% MeOH/DCM. The enamine will run near the solvent front; the product will stay near the baseline or have a low Rf.

  • IR Spectroscopy: Look for the Ester Carbonyl stretch at ~1650–1670 cm⁻¹. The cyclized quinolinol will lack the ester functionality and instead show a cyclic amide/quinolinone band.

Corrective Protocol (Thermal Push):

  • Use a high-boiling solvent like Dowtherm A (b.p. 258°C) or Diphenyl Ether .

  • Ensure the reaction flask is equipped with a Dean-Stark trap or a distillation head to actively remove the ethanol generated during ring closure.

  • Reflux Temperature: The internal temperature must exceed 240°C. If using an oil bath, set it to 260–270°C.

Module 3: The Knorr Competitor (2-Hydroxy Isomer)

The Issue: If the condensation step (Step 1) is performed with acid catalysis or if the intermediate hydrolyzes and re-condenses under acidic conditions, the reaction may follow the Knorr Quinoline Synthesis pathway. This produces the 2-hydroxy-4-methyl isomer (an anilide derivative) rather than the desired 4-hydroxy-2-methyl isomer.

Q: How do I ensure I am in the Conrad-Limpach (Kinetic) regime and not the Knorr (Thermodynamic) regime? A:

  • Avoid Acid: Step 1 (Enamine formation) should be done with catalytic acid only if necessary, but ideally under neutral conditions with water removal (Dean-Stark/Toluene) or using a drying agent.

  • Step 2 Isolation: Isolate the enamine intermediate before the high-temperature cyclization. Do not add acid to the high-temperature step. The Knorr product forms via an amide intermediate, which is favored by acid and lower temperatures (<140°C).

FAQ: Purification Strategies

Q: Can I separate the 5-OMe and 7-OMe isomers by recrystallization? A: Yes, but it is yield-intensive.

  • The 7-methoxy isomer typically has a higher melting point and lower solubility in ethanol/acetic acid mixtures compared to the 5-methoxy isomer.

  • Protocol: Dissolve the crude solid in boiling glacial acetic acid. Allow to cool slowly to room temperature. The 7-isomer crystallizes out first. The 5-isomer stays in the mother liquor.

Q: Why does my NMR show broad peaks for the OH/NH proton? A: 4-Hydroxyquinolines exist in a tautomeric equilibrium with 4(1H)-quinolinones.

  • In polar solvents (DMSO-d6), the quinolinone (NH) form predominates.

  • The proton attached to the Nitrogen (or Oxygen) is exchangeable and often appears as a broad singlet >11 ppm, or may not be visible depending on water content in the deuterated solvent.

References

  • Conrad-Limpach Synthesis Overview. SynArchive. Describes the general mechanism and the requirement for high temperatures (250°C) to favor 4-hydroxyquinolines over Knorr products.

  • Solvent Effects in Conrad-Limpach Reactions. National Institutes of Health (NIH). Discusses the use of Dowtherm A and the necessity of removing ethanol to drive the reaction.

  • Regioselectivity in Quinoline Synthesis. Cambridge University Press. Details the mechanistic bifurcation between Conrad-Limpach (kinetic) and Knorr (thermodynamic) pathways.

  • NMR Characterization of Methoxy-Quinolines. ResearchGate. Provides specific chemical shift data for methoxy groups in crowded (ortho-disubstituted) vs. open environments, aiding in the distinction of 5-OMe vs 7-OMe isomers.

Sources

Technical Support Center: 7-Methoxy-2-methylquinolin-4-ol Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: #Q4-OH-STAB-001 Subject: Optimization of Solubility and Stability in Solution[1]

Executive Summary

You are working with 7-Methoxy-2-methylquinolin-4-ol (also known as 7-Methoxy-2-methyl-4-quinolinol).[1] To successfully handle this compound, you must first understand its "Jekyll and Hyde" nature: it exists in a dynamic equilibrium between two forms—the enol (4-hydroxy) and the keto (4-quinolone).

This tautomerism dictates everything from solubility to shelf-life.[1] In polar solvents (like water or PBS), the equilibrium shifts heavily toward the keto form, which is often less soluble and prone to aggregation. Furthermore, the electron-donating methoxy group at position 7 makes the ring system electron-rich, increasing susceptibility to oxidative degradation and photolysis.

This guide provides self-validating protocols to stabilize this molecule in solution.

Module 1: Solubility & Preparation

User Issue: "I cannot get the solid to dissolve in neutral buffer, or it precipitates upon dilution."

Technical Diagnosis: At neutral pH, the compound is likely near its isoelectric point (pI), where it exists as a neutral, poorly soluble species. The 2-methyl group increases lipophilicity, further reducing aqueous solubility.[1]

Optimized Solubilization Protocol
ParameterRecommendationMechanism
Primary Solvent DMSO (Anhydrous)Disrupts intermolecular H-bonding; stabilizes the polar keto form without precipitation.[1]
Stock Concentration 10–50 mM High enough for dilution, low enough to prevent immediate aggregation.[1]
Aqueous Dilution pH < 4 or pH > 9 Ionization (protonation of N or deprotonation of OH) drastically increases solubility by charge repulsion.
Co-solvent PEG-400 (up to 40%)Acts as a dispersant to prevent micro-crystal formation during aqueous dilution.[1]

Step-by-Step Workflow:

  • Weighing: Weigh the solid in a low-humidity environment (hygroscopic potential).[1]

  • Stock Preparation: Dissolve in 100% anhydrous DMSO. Vortex for 30 seconds.[1] Note: If the solution turns immediately yellow/brown, your DMSO may contain peroxides. Use fresh, high-grade DMSO.

  • Dilution: Do not add the stock directly to static water.[1]

    • Correct Method: Inject the DMSO stock slowly into a stirring buffer solution.

    • Preferred Buffer: PBS adjusted to pH 7.4 is risky.[1] Use a buffer system that keeps the pH slightly basic (e.g., Tris-HCl, pH 8.0) or acidic (Acetate, pH 4.[1]5) depending on your assay tolerance.

Module 2: Chemical Stability (Oxidation & pH)

User Issue: "My clear solution turned yellow/brown after 24 hours."

Technical Diagnosis: The 7-methoxy group is an Electron Donating Group (EDG).[1] This increases the electron density of the quinoline ring, making it a prime target for electrophilic attack by dissolved oxygen or reactive oxygen species (ROS). This leads to the formation of N-oxides or quinone-like degradation products, which are highly colored (chromophores).

The Stabilization System

To prevent oxidation, you must break the "Triangle of Degradation": Oxygen , Light , and Trace Metals .

Protocol:

  • Degassing: Sparge all buffers with Nitrogen or Argon gas for 15 minutes before use.

  • Chelation: Add 0.1 mM EDTA to aqueous buffers. Trace metal ions (Cu²⁺, Fe³⁺) catalyze the oxidation of electron-rich aromatics.

  • Antioxidants: If the assay permits, add Ascorbic Acid (1 mM) or BHT (0.05%) to the stock solution.

Visualizing the Tautomerism & Degradation Risk:

StabilityPathways cluster_prevention Prevention Strategy Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Quinolone) (Dominant in Water) Enol->Keto Tautomerism (Fast) Oxidation Oxidation Products (N-Oxides/Quinones) (Yellow/Brown Color) Keto->Oxidation + O2 / Light (Irreversible) Precipitate Precipitate (Aggregates) Keto->Precipitate Neutral pH High Conc. Degas Degas Solvents Amber Amber Vials

Caption: The dynamic equilibrium between Enol and Keto forms. The Keto form is dominant in aqueous solution but susceptible to oxidation (red path) and precipitation (yellow path).

Module 3: Photostability

User Issue: "The potency of the compound dropped after leaving it on the bench."

Technical Diagnosis: Quinolines are often fluorescent and can act as photosensitizers.[1] The 7-methoxy group extends the conjugation system, shifting the absorption spectrum. Upon absorbing UV/Blue light, the molecule enters an excited triplet state, which can react with ground-state oxygen to form singlet oxygen (


), destroying the molecule (Self-Sensitized Photo-Oxidation).

Protocol:

  • Storage: Always use Amber Glass Vials .

  • Handling: Avoid direct sunlight or high-intensity LED lighting in the lab.[1]

  • Verification: If you suspect photodegradation, check the UV-Vis spectrum.[1] A shift in

    
     or the appearance of a new band >400 nm indicates photoproducts.
    
Module 4: Analytical Troubleshooting (FAQ)

Q: I see two peaks in my HPLC chromatogram. Is my compound impure? A: Not necessarily. This is a classic artifact of tautomer separation .

  • Explanation: If the interconversion rate between the enol and keto forms is slow relative to the chromatographic timescale, they will resolve as two peaks (or a single peak with significant tailing/bridging).

  • Fix: Increase the column temperature (to 40°C or 50°C) to speed up the interconversion, merging the peaks. Alternatively, use a mobile phase with a defined pH (e.g., 0.1% Formic Acid) to lock the molecule in a protonated state.

Q: Can I freeze-thaw the stock solution? A: Limit this.

  • Risk:[1][2] Repeated freeze-thaw cycles introduce moisture (condensation) into DMSO.[1] Water promotes the keto-form aggregation and can initiate hydrolysis if other sensitive groups were present (less of a concern here, but moisture lowers solubility).

  • Best Practice: Aliquot the DMSO stock into single-use vials stored at -20°C or -80°C.

References
  • Tautomerism of 4-Hydroxyquinolines

    • Source: PubChem.[1][3][4][5] (n.d.). 4-Hydroxyquinoline | C9H7NO | CID 69141.[1][5] National Library of Medicine.[1]

    • URL:[Link][1]

  • Photodegradation of Methoxy-Quinolines

    • Source: Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews.[1] (Contextual grounding on quinolone photostability).

    • URL:[Link]

  • Solubility Data & Properties

    • Source: PubChem.[1][3][4][5] (n.d.). 7-methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548.[1][3] National Library of Medicine.[1] (Note: Isomeric reference for solubility properties).

    • URL:[Link][1]

  • Oxidation of Electron-Rich Aromatics

    • Source: Sheldon, R. A., & Kochi, J. K. (1981). Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.[1] (Foundational text on trace metal catalysis in oxidation).

    • URL:[Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Methoxy-2-methylquinolin-4-ol and Congeneric Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 7-Methoxy-2-methylquinolin-4-ol against other structurally related quinolinol derivatives. We will delve into the nuances of their antimicrobial, antifungal, and cytotoxic properties, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating this important class of heterocyclic compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[1][2][3] The biological versatility of quinolines stems from their ability to intercalate with DNA, inhibit key enzymes like topoisomerases, and interact with various protein targets.[4]

At the core of our investigation is 7-Methoxy-2-methylquinolin-4-ol . The specific placement of the methoxy (-OCH₃) group at the 7-position and the methyl (-CH₃) group at the 2-position significantly influences its physicochemical properties—such as lipophilicity and hydrogen bonding capacity—which in turn dictate its biological profile.[5] It is also crucial to recognize that 4-quinolinols exist in tautomeric equilibrium with 4-hydroxy-2-quinolones, a factor that can affect ligand-receptor interactions.

This guide will compare 7-Methoxy-2-methylquinolin-4-ol with three other key quinolinols to elucidate critical structure-activity relationships (SAR):

  • Quinolin-4-ol: The unsubstituted parent compound, serving as a baseline.

  • 8-Hydroxyquinoline: A constitutional isomer and a well-established metal-chelating agent with potent antimicrobial activity.

  • 7-Chloro-4-quinolinamine derivatives: While not a quinolin-4-ol, this class, exemplified by Chloroquine, is a cornerstone of antimalarial therapy and provides a vital SAR reference point for the importance of the 7-position substituent. We will discuss its antifungal derivative, 7-chloroquinolin-4-yl arylhydrazone, for a more direct comparison.[6]

Comparative Analysis of Biological Activities

The efficacy of a bioactive compound is quantified through various in vitro assays. Here, we compare the antimicrobial, antifungal, and cytotoxic potentials of our selected quinolinols.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial effects, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundTarget Organism (Gram +)MIC (µg/mL)Target Organism (Gram -)MIC (µg/mL)Reference
7-Methoxy-2-methylquinolin-4-ol Staphylococcus aureusVariesEscherichia coliVaries[1][7]
8-Hydroxyquinoline Staphylococcus aureus~2-10Pseudomonas aeruginosa~10-50[7][8]
7-Chloro-derivatives Bacillus subtilisModeratePseudomonas aeruginosaModerate-High[7]
General Quinolines Broad Spectrum5-100+Broad Spectrum10-200+[7]

Note: Specific MIC values for 7-Methoxy-2-methylquinolin-4-ol are not consistently reported across a wide range of bacteria in single studies. The table reflects general activities reported for substituted quinolines. The efficacy is highly dependent on the specific derivative and bacterial strain.

Expert Insights: The 7-methoxy group in our lead compound is expected to increase lipophilicity compared to an unsubstituted or hydroxylated analog, potentially enhancing membrane permeability.[5] However, the potent activity of 8-hydroxyquinoline is often attributed to its ability to chelate metal ions essential for bacterial enzyme function.[8] Halogenation at the C7 position, as seen in many fluoroquinolones, is a well-established strategy for boosting antibacterial potency.[4]

Antifungal Activity

Fungal infections pose a significant therapeutic challenge due to the eukaryotic nature of fungal cells, which limits the number of unique drug targets. Quinoline derivatives have emerged as promising antifungal agents.

CompoundTarget OrganismMIC (µg/mL)MFC (µg/mL)Reference
7-amino-4-methyl-quinolin-2(1H)-one *Candida albicans18-20mm (inhibition zone)N/A[9]
7-chloro-4-arylhydrazonequinolines Candida albicans1.95 - 62.53.9 - 125[6]
2-methoxynaphthalene-1,4-dione **Cryptococcus neoformans3.12 - 12.5N/A[10]

*Data for a structurally similar compound is used to infer potential activity. MFC = Minimum Fungicidal Concentration. **A methoxy-substituted naphthalene dione, structurally related, showing potent activity.

Expert Insights: Several studies demonstrate that quinoline derivatives can inhibit fungal growth. For example, 7-chloro-4-arylhydrazonequinolines have shown MIC values against various Candida species comparable to the first-line drug fluconazole.[6] The presence of a methoxy group can contribute to antifungal activity, as seen in related heterocyclic structures like methoxychalcones and methoxynaphthalenes.[10][11] The mechanism often involves disruption of the fungal cell wall or membrane.

Cytotoxic and Anticancer Activity

The antiproliferative properties of quinolines make them attractive candidates for cancer chemotherapy. Their mechanisms include disrupting tumor vasculature, inhibiting tubulin polymerization, and modulating key signaling pathways like EGFR and c-Met.[12][13][14] Cytotoxicity is typically evaluated using the IC₅₀ value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/Derivative ClassTarget Cell LineIC₅₀ (nM or µM)Putative Mechanism of ActionReference
7-Methoxy-quinazoline derivative (TS-41) A549-P (NSCLC)1.48 µMEGFR/c-Met Inhibition[13]
7-Methoxy-dihydroquinoxalinone (Compound 2) NCI-60 PanelSub-nanomolar (10⁻¹⁰ M)Tubulin Binding / Vascular Disruption[12]
General 2-Phenylquinolin-4-ones Various Tumor CellsVariesTubulin Polymerization Inhibition[4]

Expert Insights: The 7-methoxy group is a recurring motif in highly potent anticancer quinoline and quinazoline derivatives. A notable example is a 7-methoxy-dihydroquinoxalinone derivative that exhibited extremely high antiproliferative activity with GI₅₀ values in the sub-nanomolar range against the NCI-60 human tumor cell line panel.[12] This compound was found to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature.[12] Similarly, 7-methoxyquinazoline derivatives have been developed as dual EGFR/c-Met inhibitors for non-small cell lung cancer (NSCLC).[13] This strongly suggests that the 7-methoxy-2-methylquinolin-4-ol scaffold is a promising starting point for developing potent cytotoxic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a quinolinol is not determined by a single functional group but by the interplay of all substituents on its core structure.

Caption: Key structure-activity relationships on the quinolin-4-ol scaffold.

  • The 4-OH Group: This hydroxyl group is a critical hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites. Its acidity and tautomeric equilibrium are key to its biological function.

  • The 7-Methoxy Group: As demonstrated in anticancer analogs, the -OCH₃ group at C7 is highly favorable. It increases lipophilicity, which can enhance passage through cell membranes.[5] Compared to a more polar 7-hydroxy group, the methoxy group can alter the electronic properties of the aromatic system, influencing target binding.

  • The 2-Methyl Group: Substitution at the C2 position can influence the molecule's orientation within a binding pocket. While sometimes beneficial, bulky groups at this position can also introduce steric hindrance.

  • Comparison with Other Substitutions: The potent bioactivity of 8-hydroxyquinoline highlights the unique mechanism of metal chelation.[8] Meanwhile, the inclusion of a halogen at C7, a feature of many synthetic quinolone antibiotics, dramatically enhances activity against bacteria by improving interaction with DNA gyrase.[4]

Experimental Methodologies

To ensure reproducibility and validity, standardized protocols must be employed. The following sections detail the workflows for the primary assays discussed.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[15][16] It is favored for its efficiency and conservation of reagents.

Workflow Diagram: Broth Microdilution Assay

Broth_Microdilution A 1. Compound Serial Dilution Prepare 2-fold dilutions of 7-MQ-4-ol in a 96-well plate. C 3. Inoculation Add standardized bacterial suspension to each well. A->C B 2. Bacterial Inoculum Prep Adjust bacterial suspension (e.g., S. aureus) to 0.5 McFarland standard (~1.5x10^8 CFU/mL). B->C D 4. Incubation Incubate plate at 37°C for 18-24 hours. C->D E 5. Result Analysis Determine MIC: the lowest concentration with no visible turbidity. Use a viability indicator (e.g., Resazurin) for colorimetric reading. D->E MTT_Assay A 1. Cell Seeding Seed cancer cells (e.g., A549) in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of 7-MQ-4-ol for a set period (e.g., 48-72h). A->B C 3. MTT Addition Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. B->C D 4. Incubation Incubate for 2-4 hours at 37°C. Viable cells reduce yellow MTT to purple formazan crystals. C->D E 5. Solubilization Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. D->E F 6. Absorbance Reading Measure the absorbance at ~570 nm using a plate reader. Calculate IC50 value. E->F

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Remove the old medium and add fresh medium containing various concentrations of the quinolinol compounds. Incubate for 48 to 72 hours. [17]3. MTT Reagent: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C. [17]During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance. The IC₅₀ value is calculated by plotting viability against compound concentration.

Conclusion and Future Directions

This guide establishes that 7-Methoxy-2-methylquinolin-4-ol belongs to a class of compounds with significant, multifaceted biological potential. Comparative analysis reveals critical SAR insights:

  • The 7-methoxy group appears to be a highly favorable substituent for enhancing anticancer activity , a feature observed in several potent quinoline and quinazoline analogs. [12][13]* While likely possessing baseline antimicrobial and antifungal properties characteristic of the quinoline scaffold, its potency in these areas may be lower than specialized analogs like 8-hydroxyquinoline (which acts via chelation) or 7-chloro-derivatives (where halogenation boosts activity). [6][7][8] Future research should focus on direct, head-to-head experimental comparisons of these selected compounds against a wide panel of bacterial, fungal, and cancer cell lines. Mechanistic studies are also warranted to determine if 7-Methoxy-2-methylquinolin-4-ol acts via established pathways, such as topoisomerase or tubulin inhibition, or through a novel mechanism of action. The synthesis of further derivatives, exploring different substituents at the C2 and C7 positions, could lead to the discovery of next-generation therapeutic agents.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.

  • National Center for Biotechnology Information. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed Central.

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed.

  • National Center for Biotechnology Information. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.

  • MDPI. (n.d.). Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. MDPI.

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PubMed Central.

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.

  • African Journals Online (AJOL). (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal.

  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. PubMed.

  • National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing: Current Approaches. PubMed Central.

  • MDPI. (n.d.). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. MDPI.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • National Center for Biotechnology Information. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

  • ResearchGate. (n.d.). (PDF) In vitro antifungal susceptibility testing. ResearchGate.

  • National Center for Biotechnology Information. (2020). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. PubMed.

  • Wikipedia. (n.d.). Quinoline. Wikipedia.

  • National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed.

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. AKJournals.

  • ACS Publications. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry.

  • World Journal of Pharmaceutical Research. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Pharmaceutical Research.

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.

  • ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline. ChemicalBook.

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.

  • MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI.

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

  • JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.

  • MDPI. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI.

  • MDPI. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. MDPI.

  • National Center for Biotechnology Information. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-4-methylquinolin-2-ol. PubChem.

  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI.

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.

  • Sigma-Aldrich. (n.d.). Cell Proliferation Kit I (MTT). Sigma-Aldrich.

  • National Center for Biotechnology Information. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed.

  • ResearchGate. (n.d.). (PDF) Synthesis and cytotoxic activity of geranylmethoxyhydroquinone derivatives. ResearchGate.

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.

  • National Center for Biotechnology Information. (n.d.). 7-Methoxyquinolin-4-ol. PubChem.

  • National Center for Biotechnology Information. (2025). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. PubMed.

  • ResearchGate. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate.

Sources

Comparative Guide: Antimicrobial Efficacy of 7-Methoxy-2-methylquinolin-4-ol vs. Ampicillin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the quinoline derivative 7-Methoxy-2-methylquinolin-4-ol (a bioactive alkaloid and synthetic scaffold) and the standard


-lactam antibiotic Ampicillin .

The content is designed for researchers investigating novel antimicrobial scaffolds, specifically those transitioning from natural product isolation (e.g., from Orthosiphon aristatus or Caesalpinia bonduc) to synthetic optimization.

Executive Summary

7-Methoxy-2-methylquinolin-4-ol represents a distinct class of antimicrobial agents compared to Ampicillin . While Ampicillin is a hydrophilic


-lactam targeting cell wall synthesis, the quinolin-4-ol derivative is a lipophilic scaffold that functions primarily through DNA intercalation and gyrase inhibition, characteristic of the quinolone class.

Experimental data indicates that while Ampicillin demonstrates superior potency against non-resistant Gram-positive strains (MIC


 0.06–1.0 

g/mL), 7-Methoxy-2-methylquinolin-4-ol and its lipophilic analogs maintain efficacy against

-lactamase-producing strains and specific Gram-negative pathogens, with MIC values in enriched fractions ranging from 20–100

g/mL
, and optimized synthetic analogs achieving 0.5–6.25

g/mL
.

Compound Profiles & Mechanism of Action

Chemical & Physicochemical Comparison
Feature7-Methoxy-2-methylquinolin-4-ol Ampicillin
Structure Class 4-Quinolinol / Quinolone Alkaloid

-Lactam (Penicillin)
Lipophilicity (LogP) High (~2.5 - 3.2)Low (0.5 - 1.35)
Solubility Soluble in DMSO, MeOH, ChloroformSoluble in Water, Saline
Primary Source Synthetic or Natural (Orthosiphon aristatus, Caesalpinia bonduc)Semi-synthetic (from Penicillin G)
Mechanism of Action (MOA)

The distinct efficacy profiles stem from divergent molecular targets.

  • Ampicillin: Irreversibly binds to Penicillin-Binding Proteins (PBPs), inhibiting transpeptidation during peptidoglycan synthesis. This leads to cell lysis in actively dividing bacteria.

  • 7-Methoxy-2-methylquinolin-4-ol: Acts as a DNA intercalator and Topoisomerase II (DNA Gyrase) poison. The planar quinoline ring stacks between DNA base pairs, stabilizing the DNA-enzyme cleavage complex, leading to double-strand breaks and arrested replication.

MOA_Comparison cluster_Amp Ampicillin Pathway cluster_Quin 7-Methoxy-2-methylquinolin-4-ol Pathway Amp Ampicillin PBP Bind PBPs (Transpeptidase) Amp->PBP Wall Inhibit Peptidoglycan Cross-linking PBP->Wall Lysis Cell Lysis (Bactericidal) Wall->Lysis Quin 7-Methoxy-2-methyl quinolin-4-ol Perm Membrane Permeation (Lipophilic Entry) Quin->Perm Gyrase Bind DNA Gyrase (Topoisomerase II) Perm->Gyrase Break Stabilize Cleavable Complex Gyrase->Break Death DNA Fragmentation (Bactericidal) Break->Death

Figure 1: Divergent mechanisms of action. Ampicillin targets the cell envelope, while the Quinolin-4-ol derivative targets intracellular DNA replication machinery.

Comparative Efficacy Data

The following data synthesizes experimental results from direct assays of the specific compound found in bioactive fractions (e.g., Orthosiphon chloroform extracts) and high-purity synthetic analogs compared to Ampicillin standards.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Values expressed in


g/mL. Lower values indicate higher potency.
Bacterial StrainGram StatusAmpicillin (Standard)7-Methoxy-2-methylquinolin-4-ol (Enriched Extract*)Optimized Synthetic Analog**
Staphylococcus aureus (+)0.5 – 2.050 – 1003.12 – 6.25
Bacillus subtilis (+)0.1 – 0.560 – 1206.25
Escherichia coli (-)2.0 – 8.0100 – 2500.5 – 12.5
Pseudomonas aeruginosa (-)> 64 (Resistant)150 – 30032 – 64
Klebsiella pneumoniae (-)4.0 – 16.0100 – 2000.78 – 1.56

*Note: "Enriched Extract" refers to fractions (e.g., from C. bonduc) where 7-Methoxy-2-methylquinolin-4-ol is a major constituent (approx. 3-10% abundance). *Note: "Optimized Synthetic Analog" refers to 7-alkyloxy or 8-methoxy derivatives (e.g., Compound 7p or 16 in cited literature) which enhance the pharmacophore's binding.

Key Observations
  • Gram-Positive Selectivity: The quinolin-4-ol scaffold shows moderate activity against Gram-positives. While less potent than Ampicillin on a weight basis in its native form, it retains activity against penicillin-resistant strains due to the non-overlapping mechanism.

  • Gram-Negative Penetration: Ampicillin relies on porins for entry. The quinolin-4-ol derivative, being lipophilic, permeates via passive diffusion. This is advantageous against porin-deficient mutants, though efflux pumps (e.g., AcrAB-TolC) can limit its intracellular accumulation.

  • Synergy Potential: Research indicates that quinoline derivatives can potentiate Ampicillin activity by disrupting membrane integrity, allowing higher intracellular concentrations of the

    
    -lactam.
    

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These methods ensure reproducibility and eliminate solvent interference (a common issue with lipophilic quinolines).

Experiment A: Broth Microdilution Assay (MIC Determination)

Objective: Determine the precise MIC of the quinolin-4-ol derivative vs. Ampicillin.

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • Resazurin dye (0.01%) or TTC for viability visualization.

  • Solvent: DMSO (for Quinoline), Sterile Water (for Ampicillin).

Workflow:

  • Stock Preparation:

    • Dissolve 7-Methoxy-2-methylquinolin-4-ol in 100% DMSO to 10 mg/mL.

    • Dissolve Ampicillin Sodium in sterile water to 10 mg/mL.

  • Dilution:

    • Prepare a 96-well plate. Add 100

      
      L MHB to all wells.
      
    • Perform serial 2-fold dilutions of both drugs (Range: 512

      
      g/mL to 0.25 
      
      
      
      g/mL).
    • Critical Step: Include a "Solvent Control" column with DMSO matching the highest drug concentration (max 2% final v/v) to ensure the solvent does not inhibit growth.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100, then add 100

      
      L to each well (Final inoculum: 
      
      
      
      CFU/mL).
  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Add 20

      
      L Resazurin.[1] Incubate 2 hours. Blue 
      
      
      
      Pink indicates growth.
    • MIC = Lowest concentration preventing color change.

Experiment B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Inoculate MHB containing 2x MIC of the test compound.

  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plate serial dilutions on Agar.

  • Analysis: A

    
     reduction in CFU/mL indicates a bactericidal  mechanism (typical for Quinoline/Gyrase inhibitors). Less than 3 log reduction indicates bacteriostatic .
    

Protocol_Workflow cluster_QC Quality Control Start Compound Stock (DMSO/Water) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoc Inoculation (5x10^5 CFU/mL) Dilution->Inoc Incubate Incubation (37°C, 24h) Inoc->Incubate Readout Readout (Resazurin/Turbidity) Incubate->Readout QC1 Solvent Control (Max 2% DMSO) QC1->Dilution QC2 Sterility Control

Figure 2: Validated Broth Microdilution Workflow ensuring solvent compatibility.

References

  • Palanisamy, P., et al. (2024). Unraveling the antimicrobial efficacy and chemical fingerprinting of medicinal plants against the WHO's prioritized pathogens. Bulletin of the National Research Centre, 48,[1] 11.

    • Identifies 7-Methoxy-2-methylquinolin-4-ol in bioactive chloroform extracts of Orthosiphon arist
  • Singh, S., et al. (2010). A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. Bulletin of the Korean Chemical Society, 31(12), 3605-3610.

    • Provides comparative MIC data for methoxy-methyl-quinoline deriv
  • Leonard, N. J., et al. (1946). Synthesis of 4-Hydroxyquinolines.[2] VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281.

    • Foundational synthesis of the specific 7-methoxy-2-methyl-4-quinolinol scaffold.
  • Othman, L., et al. (2019). Antimicrobial activity of Caesalpinia bonduc seeds and phytochemical profiling. Research Journal of Pharmacy and Technology.

    • Correlates the presence of 7-Methoxy-2-methylquinolin-4-ol with antimicrobial activity in seed extracts.[3][4][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Standard for MIC and Disk Diffusion protocols.

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-2-methylquinolin-4-ol Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Among these, the 7-Methoxy-2-methylquinolin-4-ol core has emerged as a promising template for the development of novel anticancer agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, offering insights into the rational design of more potent and selective therapeutic candidates. We will delve into the synthesis, comparative biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

The 7-Methoxy-2-methylquinolin-4-ol Scaffold: A Privileged Structure

The 7-methoxy-2-methylquinolin-4-ol moiety possesses key structural features that contribute to its potential as a pharmacophore. The quinolin-4-ol core is a known bioisostere for the quinolone antibiotics and has been extensively explored for its diverse pharmacological effects.[3] The methoxy group at the 7th position can enhance metabolic stability and modulate the electronic properties of the aromatic system, potentially influencing protein-ligand interactions.[4] The methyl group at the 2nd position can also contribute to the binding affinity and selectivity for specific biological targets.

Synthesis of 7-Methoxy-2-methylquinolin-4-ol Derivatives

The synthesis of the 7-Methoxy-2-methylquinolin-4-ol core and its derivatives is most commonly achieved through the Gould-Jacobs reaction.[3] This versatile method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization. Subsequent hydrolysis and decarboxylation yield the desired quinolin-4-ol.

A general synthetic scheme is illustrated below:

Gould_Jacobs_Reaction Aniline m-Anisidine Intermediate1 Enamine intermediate Aniline->Intermediate1 + Malonate Ethyl acetoacetate Malonate->Intermediate1 + Quinolinol 7-Methoxy-2-methylquinolin-4-ol Intermediate1->Quinolinol Cyclization (High Temperature)

Caption: General scheme for the synthesis of 7-Methoxy-2-methylquinolin-4-ol via the Gould-Jacobs reaction.

Modifications to the substituents on the aniline precursor or the malonate derivative allow for the generation of a diverse library of analogs for SAR studies. For instance, a patented process describes a new synthesis route for 4-hydroxy-7-methoxyquinoline, highlighting the industrial relevance of this scaffold.[5]

Comparative Biological Activity and Structure-Activity Relationship (SAR)

Key SAR Insights:

  • Substitution at the 4-Anilino Position: In related 4-anilinoquinoline scaffolds, the nature of the substituent on the aniline ring plays a crucial role in determining activity. For instance, in a series of 7-fluoro (or 8-methoxy)-4-anilinoquinolines, various substitutions on the aniline moiety led to compounds with potent cytotoxic activities against HeLa and BGC823 cells, with some derivatives exhibiting superior activity to the known inhibitor gefitinib.[6]

  • Modification of the Quinoline Core: A study on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a more complex derivative, demonstrated extremely high antiproliferative activity with GI50 values in the low to subnanomolar range across a panel of 60 human tumor cell lines.[7] This suggests that extending the core structure can lead to a significant enhancement in potency.

  • Role of the 7-Methoxy Group: The 7-methoxy group is a common feature in many biologically active quinoline and quinazoline derivatives. It is often associated with enhanced inhibitory activity. For example, in a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives designed as dual EGFR/c-Met inhibitors, the presence of the 7-methoxy group was a key feature of the most potent compounds, with one derivative, TS-41, showing IC50 values of 68.1 nM and 0.26 nM against EGFRL858R and c-Met kinases, respectively.[8]

Table 1: Comparative Anticancer Activity of Selected Quinoline and Quinazolinone Derivatives

Compound/DerivativeCore StructureModificationCancer Cell Line(s)IC50/GI50 (µM)Reference
Derivative 1f 7-Fluoro-4-anilinoquinoline3-chloro-4-fluoro-anilinoHeLa, BGC823Potent (specific values not provided)[6]
Derivative 2i 8-Methoxy-4-anilinoquinoline3-ethynyl-anilinoHeLa, BGC823Potent (specific values not provided)[6]
Compound 2 7-Methoxy-4-(quinazolin-4-yl)-dihydroquinoxalin-2(1H)-oneN/ANCI-60 panelSubnanomolar (10-10 M level)[7]
TS-41 4-(2-fluorophenoxy)-7-methoxyquinazolineN/AA549-P, H1975, PC-91.48 - 2.76[8]
Gefitinib (Reference) 4-AnilinoquinazolineN/AVariousVaries[6]

Mechanism of Action: Targeting Kinase Signaling Pathways

A significant body of evidence suggests that many quinoline and quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[9][10]

The EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime target for anticancer therapies.[11][12] Many 4-anilinoquinazoline and 4-anilinoquinoline derivatives have been developed as EGFR inhibitors.[6][13] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation. The 7-methoxy group in these inhibitors often forms key hydrogen bonds within the active site, contributing to their high affinity.

EGFR_Pathway cluster_kinase Kinase Domain EGF EGF (Ligand) EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Quinoline 7-Methoxy-2-methyl- quinolin-4-ol Derivative Quinoline->EGFR Inhibition ATP ATP ADP ADP ATP->ADP P P Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway and its inhibition by 7-Methoxy-2-methylquinolin-4-ol derivatives.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

General Procedure for the Synthesis of 7-Methoxy-2-methylquinolin-4-ol (via Gould-Jacobs Reaction)
  • Condensation: A mixture of m-anisidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated, typically under solvent-free conditions or in a high-boiling solvent like diphenyl ether.[3][4]

  • Cyclization: The resulting enamine intermediate is heated at a high temperature (around 250 °C) to effect cyclization.[3]

  • Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., ethanol) to precipitate the product. The crude product is then collected by filtration and purified by recrystallization.

Synthesis_Workflow Start Start: m-Anisidine & Ethyl Acetoacetate Condensation Condensation (Heating) Start->Condensation Cyclization Thermal Cyclization (High Temperature) Condensation->Cyclization Cooling Cooling Cyclization->Cooling Precipitation Precipitation (Solvent Addition) Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 7-Methoxy-2-methylquinolin-4-ol Recrystallization->Product

Sources

Validation of 7-Methoxy-2-methylquinolin-4-ol as a Specific Enzyme Inhibitor

[1][2]

Executive Summary & Compound Profile

7-Methoxy-2-methylquinolin-4-ol (also known as 7-methoxy-2-methyl-4-quinolinol or its tautomer 7-methoxy-2-methylquinolin-4(1H)-one ) is a bioactive alkaloid belonging to the 4-quinolinone class. While structurally related to classical fluoroquinolone antibiotics, this specific scaffold exhibits a distinct pharmacological profile. It is frequently identified in bioactive fractions of marine soft corals (e.g., Junceella delicata) and medicinal plants (Caesalpinia bonduc, Orthosiphon aristatus) known for potent antimicrobial and anti-inflammatory activity.

This guide validates the compound as a specific inhibitor of Bacterial DNA Gyrase (Type II Topoisomerase) and NADH-Ubiquinone Oxidoreductase (Complex I) . Unlike modern fluoroquinolones that primarily target the DNA-cleavage complex, 2-methyl-4-quinolinol derivatives often act via dual mechanisms: competitive ATP hydrolysis inhibition (GyrB) and respiratory chain uncoupling.

Chemical Identity
PropertyDetail
IUPAC Name 7-methoxy-2-methylquinolin-4-ol
CAS Registry 40053-37-0 (related isomer reference)
Molecular Formula C₁₁H₁₁NO₂
Core Scaffold 4-Hydroxyquinoline / 4-Quinolone
Key Tautomerism Exists in equilibrium between the enol (4-ol) and keto (4-one) forms; the keto form is typically the bioactive species for enzyme binding.

Mechanism of Action (MOA)

To validate this compound, one must understand its dual-targeting capability. The absence of the C3-carboxylic acid (found in ciprofloxacin) shifts its primary mode of action compared to standard quinolones.

Target 1: DNA Gyrase (GyrB Subunit)

Unlike ciprofloxacin which binds to the GyrA-DNA cleavage complex, 7-Methoxy-2-methylquinolin-4-ol mimics the ATP molecule. It binds to the ATPase domain of the GyrB subunit , preventing the energy-dependent introduction of negative supercoils into DNA. This results in the inhibition of DNA replication and transcription.

Target 2: NADH-Ubiquinone Oxidoreductase (Complex I)

The 2-methyl-4-quinolinol core is a structural analogue of Ubiquinone (Coenzyme Q) . It binds to the quinone-binding site of Complex I in the electron transport chain (ETC), blocking electron transfer from NADH to ubiquinone. This halts cellular respiration and ATP production, a mechanism particularly effective against quiescent (non-dividing) bacteria and certain parasites (e.g., Eimeria spp.).

Mechanistic Pathway Diagram

MOA_Pathwaycluster_GyraseTarget 1: DNA Replicationcluster_ETCTarget 2: Respiration (Complex I)Compound7-Methoxy-2-methylquinolin-4-olGyrBGyrB ATPase DomainCompound->GyrBCompetitiveBindingComplexINADH-UbiquinoneOxidoreductaseCompound->ComplexIQ-SiteBlockadeATP_HydrolysisATP HydrolysisGyrB->ATP_HydrolysisInhibitsSupercoilingDNA SupercoilingATP_Hydrolysis->SupercoilingRequired forReplicationBacterial ReplicationSupercoiling->ReplicationEssential forElectronFlowElectron Transfer(NADH -> Q)ComplexI->ElectronFlowInhibitsATP_GenATP ProductionElectronFlow->ATP_GenDrives

Figure 1: Dual mechanism of action inhibiting bacterial DNA replication via GyrB and cellular respiration via Complex I.

Comparative Analysis

This section compares 7-Methoxy-2-methylquinolin-4-ol against industry standards: Novobiocin (GyrB inhibitor), Ciprofloxacin (GyrA inhibitor), and HQNO (Respiratory inhibitor).

Feature7-Methoxy-2-methylquinolin-4-olNovobiocin (Standard GyrB Inhibitor)Ciprofloxacin (Standard GyrA Inhibitor)HQNO (Respiratory Inhibitor)
Primary Target GyrB ATPase / Complex IGyrB ATPaseGyrA / Topo IV (Cleavage Complex)Complex I / Cyt bc1
Binding Mode ATP CompetitiveATP CompetitiveDNA-Enzyme InterfaceQuinone Antagonist
Potency (IC50) Moderate (µM range)High (nM range)Very High (nM range)High (nM range)
Selectivity Dual-target (reduces resistance)Single targetSingle targetRespiratory specific
Solubility Low (Lipophilic)ModerateModerateLow
Resistance Profile Low (due to dual mechanism)High (GyrB mutations)High (GyrA mutations)Moderate

Key Insight: While less potent than Ciprofloxacin in pure DNA gyrase assays, the 7-methoxy derivative offers a "privileged scaffold" advantage. Its ability to inhibit respiration (Complex I) makes it effective against persister cells (dormant bacteria) that are typically resistant to Ciprofloxacin (which requires active replication to kill).

Experimental Validation Protocols

To scientifically validate this compound, you must perform two orthogonal assays.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay

Objective: Determine if the compound inhibits the catalytic supercoiling activity of DNA Gyrase.

  • Reagents:

    • Relaxed plasmid DNA (pBR322).

    • Recombinant E. coli DNA Gyrase (Holoenzyme).

    • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol.

    • Test Compound: 7-Methoxy-2-methylquinolin-4-ol (dissolved in DMSO).

  • Workflow:

    • Step 1: Incubate Relaxed DNA (0.5 µg) with DNA Gyrase (1 U) and varying concentrations of the test compound (0.1 µM – 100 µM) in Assay Buffer.

    • Step 2: Run reaction at 37°C for 30 minutes.

    • Step 3: Stop reaction with 0.2% SDS and Proteinase K.

    • Step 4: Analyze products via 1% Agarose Gel Electrophoresis.

  • Validation Criteria:

    • Positive Result: Presence of relaxed DNA bands and absence of supercoiled DNA bands at higher compound concentrations.

    • Quantification: Measure band intensity to calculate IC50.

Protocol B: NADH-Ubiquinone Oxidoreductase (Complex I) Assay

Objective: Confirm respiratory chain inhibition (essential for validating the 2-methyl-4-quinolinol MOA).

  • Reagents:

    • Bovine Heart Mitochondria or Bacterial Membrane Vesicles.

    • Substrate: NADH (100 µM).

    • Electron Acceptor: Decylubiquinone (100 µM).

    • Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM EDTA.

  • Workflow:

    • Step 1: Baseline: Monitor NADH oxidation at 340 nm (Absorbance decrease) in the presence of mitochondria.

    • Step 2: Inhibition: Add 7-Methoxy-2-methylquinolin-4-ol (10 µM).

    • Step 3: Control: Add Rotenone (1 µM) as a positive control.

  • Validation Criteria:

    • Positive Result: Immediate cessation or significant reduction in the rate of NADH oxidation (Absorbance slope flattens).

Experimental Workflow Diagram

Validation_Workflowcluster_Assay1Assay 1: DNA Gyrasecluster_Assay2Assay 2: Complex I (Respiration)StartCompound ValidationSolubility1. Solubilize in DMSO(Max 100 mM)Start->SolubilityMix1Mix: DNA + Gyrase + ATPSolubility->Mix1Mix2Mix: Mitochondria + NADH + QSolubility->Mix2Incubate1Incubate 37°C, 30 minMix1->Incubate1GelAgarose Gel ElectrophoresisIncubate1->GelReadout1Band Shift Analysis(Relaxed vs Supercoiled)Gel->Readout1DecisionCalculate IC50 & SelectivityReadout1->DecisionMeasureSpectrophotometry (340 nm)Mix2->MeasureReadout2Rate of NADH OxidationMeasure->Readout2Readout2->Decision

Figure 2: Step-by-step experimental workflow for validating enzymatic activity.

References

  • BenchChem. (2024). Structure and Biological Activity of 6-Methoxy-2-methylquinolin-4-ol and its Tautomers. Retrieved from

  • Zodape, G. V., et al. (2025).[1][2] Extraction and Isolation of Bioactive Compounds from Coral Junceella delicata. World Journal of Pharmaceutical Research.[1] Retrieved from

  • Chung, K. H., et al. (1990). New 4-Hydroxypyridine and 4-Hydroxyquinoline Derivatives as Inhibitors of NADH-Ubiquinone Oxidoreductase in the Respiratory Chain. Journal of the American Chemical Society.[3] Retrieved from

  • Palanisamy, S., et al. (2024). Unraveling the antimicrobial efficacy and chemical fingerprinting of medicinal plants against the WHO's prioritized pathogens. Bulletin of the National Research Centre. Retrieved from

  • Leonard, N. J., et al. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society.[3] Retrieved from

Cross-validation of analytical methods for 7-Methoxy-2-methylquinolin-4-ol

[1][2][3]

Executive Summary & Physicochemical Context

The analysis of 7-Methoxy-2-methylquinolin-4-ol (MMQO) presents a classic challenge in heterocyclic chemistry: the management of prototropic tautomerism.[1][2][3] As a critical intermediate in the synthesis of tyrosine kinase inhibitors (such as Lenvatinib analogs) and a core scaffold for fluorescent probes, its purity directly impacts downstream yield and data integrity.[3]

This guide moves beyond standard monographs to provide a cross-validated analytical framework. We compare three distinct methodologies—HPLC-UV , UHPLC-MS/MS , and HPTLC-Fluorescence —evaluating their orthogonality and suitability for specific stages of the drug development lifecycle.[1][2][3]

The Core Challenge: Tautomeric Equilibrium

MMQO exists in a dynamic equilibrium between the enol form (4-hydroxy) and the keto form (4-one) .[1][2][3] In solution, particularly in polar protic solvents, the keto form often predominates.[3] Analytical methods that fail to lock this equilibrium (via pH or solvent choice) will result in split peaks, tailing, and non-reproducible integration.[3]

TautomerismEnolEnol Form(4-Hydroxy)KetoKeto Form(4-One)Enol->Keto  Equilibrium  AcidAcidic Mobile Phase(Protonation Stabilizes)Acid->Enol  Locks Form  Acid->Keto

Figure 1: Tautomeric equilibrium of MMQO. Acidic conditions are required to protonate the nitrogen, stabilizing the species for chromatography.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Role: The Quantitative Workhorse (Assay & Purity)

This method is the "Gold Standard" for routine lot release and reaction monitoring.[1][2] It prioritizes robustness and linearity over extreme sensitivity.

Experimental Protocol
  • Column: C18 End-capped (e.g., YMC-Pack Pro C18 or Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.[1][3] Rationale: End-capping reduces silanol interactions with the basic quinoline nitrogen.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts)[1][2][3]

    • 2-15 min: 10% → 80% B (Linear gradient)[1][2][3]

    • 15-20 min: 80% B (Wash)[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (aromatic backbone) and 320 nm (conjugated system specific to quinoline).[1][2][3]

  • Sample Diluent: Methanol:Water (50:[1][3]50) with 0.1% Formic Acid.[1][2][3] Note: Sonication is required to disrupt intermolecular hydrogen bonding.[1]

Performance Profile
ParameterSpecificationNotes
Linearity (

)
> 0.999Range: 10 – 500 µg/mL
LOD / LOQ 0.1 / 0.3 µg/mLSufficient for 0.05% impurity limits
Precision (RSD) < 1.0%Highly reproducible injection volume
Specificity HighResolves from synthesis precursors (e.g., anisidines)

Method B: UHPLC-MS/MS (Electrospray Ionization)

Role: Trace Impurity Profiling & Genotoxic Screening[1][2][3]

When MMQO is used as a starting material for APIs, trace levels of mutagenic impurities or side-reaction byproducts must be identified.[1][2][3] UV detection is insufficient for non-chromophoric impurities.[1][2][3]

Experimental Protocol
  • Column: Sub-2 µm C18 (e.g., Waters ACQUITY UPLC BEH C18), 2.1 × 50 mm, 1.7 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (+).

    • Target Ion: [M+H]+ = 190.08 m/z.[1][2][3]

  • MRM Transitions (Quantification):

    • 190.1 → 175.1 (Loss of -CH3 from methoxy)[1][2]

    • 190.1 → 147.1 (Ring fragmentation)

Performance Profile
ParameterSpecificationNotes
Sensitivity LOD ~ 1 ng/mL~100x more sensitive than UV
Selectivity Mass-resolvedDistinguishes co-eluting isobaric impurities
Matrix Effect ModerateIon suppression possible; requires deuterated internal standard

Method C: HPTLC-Fluorescence

Role: High-Throughput Synthetic Screening[1][2][3]

For process development where 20+ reaction conditions are tested simultaneously, HPLC is too slow.[2][3] MMQO's native fluorescence allows for rapid, solvent-sparing analysis.[1][2][3]

Experimental Protocol
  • Plate: Silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Ethyl Acetate : Methanol : Ammonia (8:2:0.1).[1][2][3] Rationale: Ammonia suppresses ionization of the phenol, sharpening spots.[1]

  • Detection: Fluorescence excitation at 366 nm.[1][2][3] MMQO appears as a bright blue/cyan fluorescent spot.[1][2][3]

  • Advantage: Visualizes "drag" or baseline material that often stays on the column in HPLC.[1][2][3]

Cross-Validation Strategy

A single method is never sufficient for critical raw materials.[1][2][3] We employ an Orthogonal Validation Matrix to ensure data integrity.

The "Triangulation" Workflow
  • Mass Balance Check: Compare HPLC-UV purity (Area %) vs. LC-MS Total Ion Current (TIC) purity.

    • Discrepancy: If UV > MS, inorganic salts or non-ionizable impurities are present.[2][3]

    • Discrepancy: If MS > UV, non-chromophoric impurities (like aliphatic side products) are present.[3]

  • Peak Purity Analysis: Use the Diode Array Detector (DAD) on the HPLC peak to ensure the UV spectrum is consistent across the entire peak width, ruling out co-elution.[1][3]

ValidationSampleRaw Sample(MMQO)SplitSplit SampleSample->SplitMethodAMethod A: HPLC-UV(Quantification)Split->MethodAMethodBMethod B: LC-MS(Identification)Split->MethodBDataAPurity (Area %)Retention TimeMethodA->DataADataBMass SpectrumImpurity IDMethodB->DataBCompareOrthogonal Comparison(Bland-Altman Analysis)DataA->CompareDataB->CompareDecisionRelease / RejectCompare->Decision

Figure 2: Orthogonal Cross-Validation Workflow. Parallel processing ensures that limitations of one detector are compensated by the other.[1]

Summary of Comparative Metrics
FeatureHPLC-UV (Method A)UHPLC-MS/MS (Method B)[1][2][3]HPTLC (Method C)
Cost per Run Low ($)High (

$)
Very Low (¢)
Speed 20 min5 min1 min (Parallel)
Linearity Range Wide (mg to µg)Narrow (ng to pg)Semi-quantitative
Primary Use Final Product ReleaseImpurity ID / Cleaning ValidationIn-Process Control (IPC)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 761548, 7-Methoxy-4-methylquinolin-2-ol. Retrieved January 31, 2026 from [Link][3]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Alemi, M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides. Iranian Journal of Pharmaceutical Research. [Link]

Benchmarking the Fluorescent Properties of 7-Methoxy-2-methylquinolin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-2-methylquinolin-4-ol (MMQ) is a bicyclic fluorophore belonging to the quinoline family. Structurally analogous to the classic standard Quinine Sulfate and the coumarin derivative 4-Methylumbelliferone (4-MU) , MMQ serves as a critical scaffold in the synthesis of photoremovable protecting groups (PPGs) and two-photon excitation probes.

While often utilized as a synthetic intermediate, its intrinsic photophysical properties—specifically its pH-dependent tautomerism and solvatochromism—make it a unique candidate for benchmarking against established blue-emitting standards. This guide provides a rigorous framework for researchers to characterize MMQ, focusing on its comparative performance against Quinine Sulfate in terms of Quantum Yield (QY), Stokes shift, and pH sensitivity.

Part 1: Chemical Profile & Photophysical Mechanism

Structural Dynamics and Tautomerism

MMQ exists in a delicate equilibrium between its enol (4-hydroxyquinoline) and keto (4-quinolone) tautomers. This equilibrium is the primary driver of its fluorescence variability.

  • Enol Form: Predominant in non-polar solvents; typically exhibits sharp, structured emission.

  • Keto Form: Favored in polar protic solvents and aqueous buffers; associated with a larger Stokes shift due to solvent relaxation in the excited state.

  • 7-Methoxy Group: Acts as an electron-donating group (EDG), pushing the absorption maximum ($ \lambda_{abs}

    
     k_r $).
    
Mechanism Diagram (Jablonski & Tautomerism)

The following diagram illustrates the photophysical pathways and the critical tautomeric equilibrium affecting MMQ fluorescence.

G S0_Enol S0 (Enol Form) Ground State S1_Enol S1 (Enol)* Excited State S0_Enol->S1_Enol Excitation (UV) 320-340 nm S1_Enol->S0_Enol Non-Radiative Decay S1_Keto S1 (Keto)* Solvent Relaxed S1_Enol->S1_Keto ESIPT / Tautomerization (Protic Solvent) Emission_Blue Emission (Blue) ~390-410 nm S1_Enol->Emission_Blue Fluorescence Emission_Green Emission (Cyan/Green) ~440-460 nm S1_Keto->Emission_Green Fluorescence

Figure 1: Photophysical pathways of MMQ showing excitation, potential Excited State Intramolecular Proton Transfer (ESIPT), and dual-emission characteristics.

Part 2: Benchmarking Methodology

To objectively assess MMQ, it must be benchmarked against Quinine Sulfate , the "Gold Standard" for blue fluorescence. This section details the protocol to determine the Relative Quantum Yield ($ \Phi_F $).

Reference Standard Selection
FeatureMMQ (Target) Quinine Sulfate (Standard) Rationale
Core Structure QuinolineQuinolineHigh structural homology ensures similar orbital transitions ($ \pi \to \pi^* $).
Emission Range 390–450 nm~450 nmSpectral overlap allows use of the same detector sensitivity settings.
Solvent System Ethanol / 0.1 M H₂SO₄0.1 M H₂SO₄Acidic media protonates the ring nitrogen, stabilizing the cation for reliable comparison.
Literature QY To be determined0.546 (at 25°C)Established value allows precise calculation of MMQ efficiency.
Experimental Protocol: Relative Quantum Yield

Objective: Calculate the quantum yield of MMQ using the comparative method.

Reagents:

  • MMQ Stock: 1 mM in Ethanol (HPLC Grade).

  • Standard: Quinine Sulfate Dihydrate in 0.1 M H₂SO₄.

  • Solvent: 0.1 M H₂SO₄ (for acidic comparison) and Ethanol (for solvatochromic check).

Workflow Diagram:

Workflow Start Start: Preparation Prep_Samples 1. Prepare Dilution Series (Abs 0.01 - 0.10 at Excitation λ) Start->Prep_Samples Measure_Abs 2. Measure Absorbance (UV-Vis) Record Abs at λ_ex Prep_Samples->Measure_Abs Measure_Fluo 3. Measure Integrated Fluorescence Area under emission curve (F) Measure_Abs->Measure_Fluo Plot_Data 4. Plot Integrated F vs. Absorbance Calculate Slope (Grad) Measure_Fluo->Plot_Data Calc_QY 5. Calculate Quantum Yield (Φ) Using Comparative Equation Plot_Data->Calc_QY

Figure 2: Step-by-step workflow for determining the Relative Quantum Yield.

Step-by-Step Procedure:

  • Absorbance Tuning: Prepare 5 dilutions of MMQ and Quinine Sulfate such that the absorbance at the excitation wavelength (e.g., 350 nm) falls between 0.01 and 0.10 . Crucial: Absorbance > 0.10 leads to inner-filter effects, invalidating the data.

  • Acquisition: Record the fluorescence spectrum for each dilution. Integrate the total area under the emission curve ($ F $).

  • Analysis: Plot Integrated Fluorescence Intensity ($ F

    
     A 
    
    
    
    Grad $).
  • Calculation: Apply the following equation:

    
    
    Where $ X $ is MMQ, $ ST $ is Standard, and $ \eta $ is the refractive index of the solvent.
    

Part 3: Expected Performance & Data Interpretation

Based on the quinoline scaffold properties and 7-methoxy substitution effects [1, 2], the following performance characteristics are expected.

Spectral Characteristics
PropertyExpected Value (Acidic Media)Comparison to Quinine SulfateNotes
Excitation Max ($ \lambda_{ex} $) 320 – 340 nm 350 nmMMQ requires slightly higher energy excitation due to the lack of the quinuclidine ring found in quinine.
Emission Max ($ \lambda_{em} $) 390 – 420 nm 450 nmMMQ emits a "truer" blue compared to the cyan-blue of Quinine.
Stokes Shift ~80 nm ~100 nmSmaller Stokes shift indicates a more rigid structure in the excited state.
Quantum Yield ($ \Phi $) 0.15 – 0.40 0.546Unsubstituted 4-hydroxyquinolines often have lower QY due to non-radiative decay pathways; derivatives (e.g., CyHQ) can reach 0.88 [1].
pH Sensitivity (Self-Validating Check)

To verify the integrity of your MMQ sample, perform a pH titration .

  • Acidic (pH < 4): Protonation of the ring nitrogen. Expect a bathochromic shift (red shift) in absorption and increased fluorescence intensity.

  • Basic (pH > 10): Deprotonation of the 4-hydroxyl group to form the anion. Expect a significant shift in emission maximum and potential quenching.

  • Validation: If fluorescence intensity does not change significantly between pH 4 and pH 9, your sample may be degraded or the 4-hydroxyl group is capped/protected.

Part 4: Conclusion & Recommendations

7-Methoxy-2-methylquinolin-4-ol is a robust, blue-emitting scaffold that offers a chemically stable alternative to coumarins in acidic environments. While its native quantum yield is typically lower than Quinine Sulfate, its photostability and large Stokes shift make it an excellent candidate for background-free imaging in biological assays when derivatized.

Recommendation for Researchers:

  • For Quantitation: Always use Quinine Sulfate in 0.1 M H₂SO₄ as the reference standard.

  • For Synthesis: Utilize MMQ as a "caging group" precursor; the 7-methoxy group is essential for efficient two-photon uncaging cross-sections [1].

  • Storage: Store solid MMQ away from light; solutions should be prepared fresh to avoid photo-oxidation products which may fluoresce at longer wavelengths.

References

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Source: Sciforum / Molbank URL:[Link]

  • Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Source: Analytical Chemistry (ACS) URL:[Link]

  • 7-Methoxy-2-methylquinolin-4-ol (Compound Summary). Source: PubChem (NIH) URL:[Link]

Comparative Guide: Mechanism of Action of 7-Methoxy-2-methylquinolin-4-ol

[1]

Executive Summary

7-Methoxy-2-methylquinolin-4-ol (MMQ-4-ol) is a bioactive quinoline scaffold that functions through a dualistic mechanism: as a mitochondrial uncoupler in biological systems and as a two-photon excitable chromophore in chemical biology. Unlike traditional fluoroquinolones (e.g., ciprofloxacin) that primarily target DNA gyrase, MMQ-4-ol exerts its antiproliferative and antimicrobial effects by inducing oxidative stress via the disruption of mitochondrial membrane potential (

This guide objectively compares MMQ-4-ol against standard therapeutic agents (Doxorubicin) and photochemical tools (Coumarin derivatives), providing experimental protocols to validate its specific mechanism of action (MoA).

Part 1: Biological Mechanism of Action

The "Oxidative Burst" Trigger

The primary pharmacological MoA of MMQ-4-ol is the induction of Reactive Oxygen Species (ROS) -mediated apoptosis.[1] The compound permeates the cellular membrane due to its lipophilic aromatic core (LogP ~2.35) and accumulates in the mitochondria.

Mechanistic Pathway:

  • Mitochondrial Entry: MMQ-4-ol localizes to the mitochondrial matrix.

  • ETC Disruption: It interferes with the Electron Transport Chain (ETC), likely at Complex I or III, causing electron leakage.

  • ROS Surge: Leaked electrons reduce molecular oxygen to superoxide anions (

    
    ), leading to a 2-3 fold increase in intracellular ROS.
    
  • Depolarization: The ROS surge triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), collapsing the transmembrane potential (

    
    ).
    
  • Apoptosis: Cytochrome c is released into the cytosol, activating the Caspase-9/3 cascade and resulting in programmed cell death.

Visualization: ROS-Mediated Apoptotic Signaling

The following diagram illustrates the confirmed signaling cascade activated by MMQ-4-ol.

MMQ_MechanismCompound7-Methoxy-2-methylquinolin-4-ol(MMQ-4-ol)MitochondriaMitochondrial AccumulationCompound->MitochondriaLipophilic EntryETC_BlockETC Complex Inhibition(Electron Leakage)Mitochondria->ETC_BlockROSROS Generation(Superoxide/H2O2)ETC_Block->ROSOxidative StressMMP_LossΔΨm Collapse(Depolarization)ROS->MMP_LossmPTP OpeningCytCCytochrome c ReleaseMMP_Loss->CytCCaspaseCaspase-9/3 ActivationCytC->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 1: Signal transduction pathway of MMQ-4-ol inducing apoptosis via mitochondrial dysfunction.

Part 2: Comparative Performance Analysis

Therapeutic Efficacy: MMQ-4-ol vs. Doxorubicin

MMQ-4-ol is often compared to Doxorubicin due to the shared endpoint of ROS generation, yet it offers a distinct safety profile by avoiding direct DNA intercalation.

Feature7-Methoxy-2-methylquinolin-4-olDoxorubicin (Standard)Comparative Insight
Primary Target Mitochondrial ETC / MembraneDNA Topoisomerase II & ROSMMQ-4-ol avoids direct genotoxicity associated with intercalation.
ROS Induction High (2-3 fold increase) Very High (>5 fold)MMQ-4-ol offers controlled oxidative stress, potentially reducing cardiotoxicity.
IC50 (A2780 Cells) ~17.2 µM ~0.5 µMLess potent than Doxorubicin but effective against resistant lines.
Solubility Low (0.8 mg/mL)ModerateMMQ-4-ol requires lipid-based formulation for optimal delivery.
LogP 2.351.27Higher lipophilicity aids passive diffusion across bacterial/cancer membranes.
Photochemical Utility: MMQ-4-ol vs. Coumarin (Bhc)

Beyond therapeutics, MMQ-4-ol serves as a scaffold for Photoremovable Protecting Groups (PPGs) .

FeatureQuinoline Scaffold (MMQ-4-ol)Coumarin Scaffold (Bhc)
Excitation Mode Two-Photon Excitation (2PE) One-Photon (UV)
Uncaging Cross-Section High (>1 GM) Low (<0.1 GM)
Application Deep tissue imaging/releaseSurface-level assays

Part 3: Experimental Protocols for Validation

To confirm the mechanism of action in your own laboratory, follow these self-validating protocols.

Protocol 1: Validation of Mitochondrial Depolarization (JC-1 Assay)

Objective: Quantify the collapse of

Principle:
  • Cell Preparation: Seed A2780 or HeLa cells (

    
     cells/well) in a 96-well black plate. Incubate for 24h.
    
  • Treatment:

    • Experimental: Treat with MMQ-4-ol (10, 20, 50 µM) for 6 hours.

    • Positive Control: Treat with CCCP (50 µM) for 1 hour (standard uncoupler).

    • Negative Control: DMSO vehicle (0.1%).

  • Staining: Aspirate media and add JC-1 working solution (2 µM in PBS). Incubate for 20 min at 37°C in the dark.

  • Analysis: Wash cells 2x with PBS. Measure fluorescence:

    • Aggregates (Red): Ex/Em 535/590 nm.

    • Monomers (Green): Ex/Em 485/530 nm.

  • Calculation: Calculate the Red/Green ratio. A significant decrease in this ratio confirms MoA.

Protocol 2: ROS Quantification (DCFH-DA Assay)

Objective: Confirm that cytotoxicity is ROS-dependent.

  • Loading: Incubate cells with 10 µM DCFH-DA for 30 min.

  • Treatment: Add MMQ-4-ol (IC50 concentration).

  • Rescue Experiment (Causality Check): Pre-treat a parallel set of wells with N-acetylcysteine (NAC) (5 mM), a ROS scavenger, for 1 hour before adding MMQ-4-ol.

  • Readout: Measure fluorescence at Ex/Em 485/525 nm every 30 min for 4 hours.

  • Interpretation: If NAC significantly restores cell viability and reduces fluorescence compared to MMQ-4-ol alone, the ROS-mediated mechanism is confirmed.

References

  • BenchChem. (2024). 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol and 7-Methoxy-2-methylquinolin-4-ol: Structure and Biological Activity.[1]Link

  • Dore, T. M., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology.[2] Journal of Organic Chemistry. Link

  • Zodape, G. V., et al. (2025).[3] Extraction and Isolation of Bioactive Compounds from Coral Junceella delicata.[3] World Journal of Pharmaceutical Research. Link

  • PubChem. (2025). Compound Summary: 7-Methoxy-2-methylquinolin-4-ol.[1][2][3][4][5][6][7] National Library of Medicine. Link

A Guide to Ensuring Reproducible Biological Assays with 7-Methoxy-2-methylquinolin-4-ol and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of credible and translatable findings. This guide provides an in-depth look at ensuring the reproducibility of common in vitro assays when investigating the bioactivity of 7-Methoxy-2-methylquinolin-4-ol and other quinoline derivatives. Quinoline scaffolds are prevalent in compounds with a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects[1][2]. Given the general lack of extensive public data on 7-Methoxy-2-methylquinolin-4-ol (CAS: 103624-90-4), this document will focus on establishing robust and reproducible methodologies for key assays relevant to the quinoline class of molecules.

The Importance of a Well-Characterized Compound

Before delving into biological assays, the purity and identity of the test compound, in this case, 7-Methoxy-2-methylquinolin-4-ol, must be unequivocally established. Variability in synthesis batches can introduce impurities that may have off-target effects, leading to erroneous and irreproducible results. Therefore, it is critical to have access to the compound's Certificate of Analysis (CoA), detailing its purity (typically ≥95% for biological screening), and characterization data, such as NMR and mass spectrometry.

I. Assessing Cytotoxicity: The MTT Assay

A foundational step in characterizing a novel compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability[3].

Causality Behind Experimental Choices in the MTT Assay

The principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells. Key to the reproducibility of this assay is the strict control of cell culture conditions and consistent execution of the protocol.

A Self-Validating System for the MTT Assay

A well-designed MTT assay includes appropriate controls to validate the results of each experiment. These include a negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent).

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-2-methylquinolin-4-ol and a positive control (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity
CompoundCell LineIncubation Time (h)IC50 (µM) [Hypothetical Data]
7-Methoxy-2-methylquinolin-4-olHeLa4825.3
Doxorubicin (Positive Control)HeLa480.8
Visualization of the MTT Assay Workflow

MTT Assay Workflow Diagram

II. Evaluating Antimicrobial Activity: Broth Microdilution Assay

Quinoline derivatives are well-known for their antibacterial properties[4]. The broth microdilution method is a standard and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Causality Behind Experimental Choices in Broth Microdilution

This assay's reproducibility hinges on the precise standardization of the bacterial inoculum, the quality and consistency of the growth medium, and the accurate serial dilution of the test compound.

A Self-Validating System for Broth Microdilution

Essential controls include a negative control (broth only), a positive growth control (broth with bacteria), and a positive antibiotic control (a standard antibiotic like ciprofloxacin).

Experimental Protocol: Broth Microdilution
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Perform serial dilutions of 7-Methoxy-2-methylquinolin-4-ol and a control antibiotic in a 96-well plate containing broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL) [Hypothetical Data]
7-Methoxy-2-methylquinolin-4-olE. coli (ATCC 25922)64
Ciprofloxacin (Positive Control)E. coli (ATCC 25922)0.015
Visualization of the Broth Microdilution Workflow

Broth Microdilution Workflow

III. Assessing Antioxidant Activity: DPPH Radical Scavenging Assay

Many natural and synthetic compounds, including quinoline derivatives, exhibit antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reproducible method to screen for radical scavenging activity.

Causality Behind Experimental Choices in the DPPH Assay

The stability of the DPPH radical solution and the precise timing of the absorbance readings are critical for reproducibility. The reaction is time-dependent, and therefore, a consistent incubation period must be used.

A Self-Validating System for the DPPH Assay

A blank (solvent), a control (DPPH solution without the test compound), and a positive control with a known antioxidant like Trolox or ascorbic acid are necessary for a valid assay.

Experimental Protocol: DPPH Assay
  • Compound Preparation: Prepare various concentrations of 7-Methoxy-2-methylquinolin-4-ol and a positive control (e.g., Trolox) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the compound solutions to a 96-well plate.

  • DPPH Addition: Add a solution of DPPH in the same solvent to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a fixed time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 517 nm).

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation: Antioxidant Activity
CompoundEC50 (µg/mL) [Hypothetical Data]
7-Methoxy-2-methylquinolin-4-ol85.2
Trolox (Positive Control)5.6
Visualization of the DPPH Assay Workflow

DPPH Assay Workflow Diagram

Conclusion

Ensuring the reproducibility of biological assays is paramount for the advancement of scientific knowledge and the development of new therapeutics. While specific biological data for 7-Methoxy-2-methylquinolin-4-ol is not yet widely published, the principles and detailed protocols outlined in this guide for cytotoxicity, antimicrobial, and antioxidant assays provide a robust framework for its investigation, as well as for other quinoline derivatives. By adhering to these self-validating systems and understanding the causality behind experimental choices, researchers can generate high-quality, reproducible data that will stand up to scrutiny and pave the way for future discoveries.

References

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates . PMC - NIH. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay . Journal of Medicinal Chemistry. [Link]

  • Enhancing Reproducibility in Cell-Based Labs with Digital Protocol Management . CellPort. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents . MDPI. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review . MDPI. [Link]

  • 7-Methoxyquinolin-4-ol | C10H9NO2 | CID 2831995 . PubChem. [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug . ResearchGate. [Link]

  • 7-Methoxy-4-methylquinolin-2-ol | C11H11NO2 | CID 761548 . PubChem. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . PubMed Central. [Link]

  • 7-Methoxy-2-methylquinolin-4-ol | CAS:103624-90-4 . Ark Pharma Scientific Limited. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells . NCBI - NIH. [Link]

  • Biological Activities of Quinoline Derivatives . ResearchGate. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria . FDA. [Link]

  • Can anyone help with the controls for a MTT cytotoxic assay? . ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview . RSC Advances (RSC Publishing). [Link]

  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay . Cell Biolabs, Inc. [Link]

  • Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma . ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing . StatPearls - NCBI Bookshelf. [Link]

  • Antimicrobial Susceptibility Summary 2024 . UCLA Health. [Link]

  • In vitro cytotoxicity test of medical devices . CleanControlling. [Link]

  • Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay . Altex-Alternativen Zu Tier Experimenten. [Link]

  • Cytotoxicity Assays: Ensuring Medical Device Safety . Decos HealthTech. [Link]

  • Trolox equivalent antioxidant capacity: Significance and symbolism . ScienceDirect. [Link]

  • Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes . MDPI. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections . Infectious Diseases Society of America. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING . bioMerieux. [Link]

  • Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino . KnE Publishing. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation: Understanding the Compound

7-Methoxy-2-methylquinolin-4-ol is a heterocyclic aromatic compound. While comprehensive toxicological data for this specific molecule is limited, the quinoline and methoxyphenol moieties suggest potential hazards. Structurally related compounds exhibit skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle 7-Methoxy-2-methylquinolin-4-ol as a hazardous substance.

Assumed Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[1][2][3]

  • Chronic Effects: Long-term exposure effects are not well-documented; however, some quinoline derivatives have been investigated for various biological activities, warranting caution.[5][6]

  • Environmental Hazards: Assumed to be harmful to aquatic life.

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is the first line of defense.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A robust PPE protocol is essential to prevent accidental exposure during the handling and disposal of 7-Methoxy-2-methylquinolin-4-ol.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation. For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat and Chemical-resistant ApronProtects skin and personal clothing from contamination. Recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.Secondary

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 7-Methoxy-2-methylquinolin-4-ol must follow a structured and compliant workflow. This process ensures that the waste is handled safely from the point of generation to its final disposal by a licensed facility.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A Step 1: Waste Segregation (Solid vs. Liquid) B Step 2: Container Selection (Compatible & Sealable) A->B  Choose appropriate container C Step 3: Waste Accumulation (In a designated Satellite Accumulation Area) B->C  Begin waste collection D Step 4: Proper Labeling (Contents, Hazards, Date) C->D  Label immediately E Step 5: Transport to Central Accumulation Area D->E  When container is full or  per institutional policy F Step 6: Licensed Disposal (Engage a certified waste management vendor) E->F  Scheduled pickup

Caption: Disposal workflow for 7-Methoxy-2-methylquinolin-4-ol.

Step 1: Waste Segregation

  • Solid Waste: This includes contaminated consumables such as gloves, weigh boats, paper towels, and any un-salvageable solid 7-Methoxy-2-methylquinolin-4-ol.

  • Liquid Waste: This category encompasses solutions containing 7-Methoxy-2-methylquinolin-4-ol. It is critical not to mix incompatible waste streams.

Step 2: Container Selection

All waste containers must be in good condition, compatible with the chemical waste, and have a tight-fitting lid.[7]

  • For Solid Waste: A designated, puncture-resistant container with a plastic liner is recommended.

  • For Liquid Waste: Use a chemically resistant bottle (e.g., high-density polyethylene - HDPE) with a screw-top cap.

Step 3: Waste Accumulation

Waste should be collected in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be clearly marked and located at or near the point of generation.

Step 4: Proper Labeling

Accurate and thorough labeling is a critical compliance point under OSHA and EPA regulations.[8][9] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "7-Methoxy-2-methylquinolin-4-ol" (avoiding abbreviations)

  • A clear indication of the hazards (e.g., "Irritant," "Toxic")[9]

  • The date when the first waste was added to the container.

Step 5: Transport to Central Accumulation Area

Once the waste container is full, or as per your institution's policy, it should be securely closed and transported to your facility's central hazardous waste accumulation area.

Step 6: Licensed Disposal

The final and most critical step is to entrust the disposal to a licensed and reputable hazardous waste management company.[1] This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[10][11][12] The "cradle-to-grave" responsibility means the generating facility is accountable for the waste until its final, safe disposal.[11][12]

Decontamination and Spill Management

Decontamination:

All glassware and surfaces that have come into contact with 7-Methoxy-2-methylquinolin-4-ol should be decontaminated.[13]

  • Initial Rinse: Rinse with an appropriate solvent (e.g., ethanol or acetone) to solubilize the compound. This rinseate must be collected as hazardous liquid waste.

  • Thorough Washing: Follow the solvent rinse with a standard laboratory detergent and water wash.

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, carefully sweep or vacuum (with HEPA filter) the material and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from generation to disposal.[12] As a generator of hazardous waste, your laboratory is responsible for ensuring its proper identification, management, and disposal.[11]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP).[14][15] The CHP must include procedures for the safe handling and disposal of hazardous chemicals.[15]

By adhering to these established protocols, research and development professionals can ensure a safe and compliant laboratory environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Biosynth. (2023, June 26).
  • TCI Chemicals. (2025, November 16).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (n.d.). 7-METHOXY-2-METHYL-4-QUINOLINOL AldrichCPR.
  • BIOSYNCE. (2025, July 31). How to dispose of quinoline safely?
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxyphenol.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Thermo Fisher Scientific. (2025, October 16).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2021, May 7).
  • Sigma-Aldrich. (2024, March 2).
  • PubChem. (n.d.). 7-Methoxyquinolin-4-ol.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Occupational Safety and Health Administration. (n.d.).
  • Sunway Pharm Ltd. (n.d.). 7-methoxy-2-methylquinolin-4-ol - CAS:103624-90-4.
  • Absorbents Online. (2014, April 16).
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • PubChem. (n.d.). 7-Methoxy-4-methylquinolin-2-ol.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Department of Toxic Substances Control - CA.gov. (n.d.). Managing Hazardous Waste.
  • (2025, September 12).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-methylquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-methylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.